molecular formula C13H18O3 B1596196 2-Butoxyethyl benzoate CAS No. 5451-76-3

2-Butoxyethyl benzoate

Cat. No.: B1596196
CAS No.: 5451-76-3
M. Wt: 222.28 g/mol
InChI Key: NMBQBIACXMPEQB-UHFFFAOYSA-N
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Description

2-Butoxyethyl benzoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21857. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyethyl benzoate
Source PubChem
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InChI

InChI=1S/C13H18O3/c1-2-3-9-15-10-11-16-13(14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBQBIACXMPEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863546
Record name Ethanol, 2-butoxy-, 1-benzoate
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5451-76-3
Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name 2-Butoxyethyl benzoate
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Record name 2-Butoxyethyl benzoate
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Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name Ethanol, 2-butoxy-, 1-benzoate
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Record name 2-butoxyethyl benzoate
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Record name 2-Butoxyethyl benzoate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: The Plasticization Dynamics of 2-Butoxyethyl Benzoate in Polymeric Matrices

[1][2]

Executive Summary

2-Butoxyethyl benzoate (CAS: 5451-76-3) represents a critical class of solvating plasticizers and coalescing agents, increasingly utilized as a non-phthalate alternative in regulated applications.[1] This guide deconstructs the molecular mechanism of action (MoA) of this compound within polymer matrices, specifically Polyvinyl Chloride (PVC) and acrylic copolymers.[1] By synthesizing thermodynamic compatibility (Hansen Solubility Parameters) with kinetic free-volume theory, we provide a roadmap for its application in medical device compounding and controlled-release coating formulations.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of this compound stems from its amphiphilic "Anchor-and-Spacer" molecular design.[1][2] Unlike symmetric plasticizers (e.g., DEHP), this molecule exhibits a distinct polarity gradient that dictates its orientation between polymer chains.[1]

Structural Functionalization[1][2]
Structural DomainChemical MoietyFunction in Matrix
The Anchor Benzoate Ring (Aromatic)Provides

-

stacking and dipole interactions with polar polymer segments (e.g., C-Cl dipoles in PVC).[1][2] High dispersion energy (

).[1]
The Spacer Ethylene Glycol EtherIncreases rotational freedom.[1][2] The ether oxygen offers weak hydrogen bonding sites, facilitating "wetting" of the polymer backbone.
The Tail Butyl Chain (Aliphatic)Generates "Free Volume."[1][2] This non-polar segment acts as a steric wedge, preventing polymer chain recombination.[1]
Key Physicochemical Properties[1][3][4]
  • Molecular Weight: 222.28 g/mol [1][2][3][4]

  • Boiling Point: ~192°C (extrapolated at atm); >300°C decomposition[1]

  • LogP: ~3.77 (Indicates lipophilicity; critical for predicting migration into lipid-based drug solutions)[1][2]

  • Water Solubility: Low (~106 mg/L), ensuring stability in aqueous environments.[1]

Mechanistic Action: The Dual-Phase Theory[1][2]

The plasticization effect of this compound is not a singular event but a convergence of Thermodynamic Solvation and Kinetic Lubricity .

Thermodynamic Phase: The Solvation/Gel Theory

For a plasticizer to function, it must first thermodynamically dissolve into the amorphous regions of the polymer. This is governed by the Flory-Huggins interaction parameter (

1

The benzoate moiety acts as a solvent for the polymer's rigid domains. In PVC, the aromatic ring polarizes near the electronegative chlorine atoms, effectively "shielding" the dipole-dipole attractions that normally cause PVC to be rigid.[1]

Hansen Solubility Parameter Matching (Estimated):

  • 
     (Dispersion):  High (due to aromatic ring).[1] Matches PVC's non-polar backbone.[1]
    
  • 
     (Polar):  Moderate (Ester/Ether groups).[1] Matches PVC's C-Cl dipoles.[1]
    
  • 
     (H-Bonding):  Low-Moderate.[1][2]
    

Mechanistic Insight: If the plasticizer's

1
Kinetic Phase: Free Volume & Lubricity

Once inserted, the aliphatic butyl tail and the flexible glycol ether linkage undergo rapid bond rotation. This thermal motion creates "Free Volume" (

1
12

Where

1

The molecule acts as a lubricant, lowering the activation energy required for polymer chain segment motion. This results in a measurable depression of the Glass Transition Temperature (

1
Visualizing the Mechanism

The following diagram illustrates the "Shielding and Wedging" effect at the molecular level.

PlasticizationMechanismcluster_0Rigid State (Glassy)cluster_1Plasticized State (Rubbery)P1Polymer Chain AInterStrong DipoleAttractionP1->InterHigh FrictionP2Polymer Chain BInter->P2P3Polymer Chain ABenz2-ButoxyethylBenzoateP3->BenzShieldingP4Polymer Chain BBenz->P4LubricityFVFree Volume(Void)Benz->FVStericHindrance

Figure 1: Transition from rigid polymer-polymer interlock to plasticizer-mediated flexibility.[1][2] The benzoate shields dipoles while the tail creates free volume.[1]

Implications for Medical & Pharmaceutical Applications[1][2][7]

For drug development professionals, the utility of this compound extends beyond simple flexibility. It impacts drug stability , matrix permeability , and toxicological safety .[1]

Coalescence in Controlled Release Coatings

In aqueous dispersions (latex) used for tablet coatings (e.g., ethylcellulose or methacrylates), this compound acts as a coalescent.[1] It temporarily plasticizes the polymer particles, allowing them to deform and fuse into a continuous film upon drying.

  • Criticality: Without this fusion, the coating remains porous, leading to "dose dumping" rather than controlled release.[1]

Migration and Leaching (The Safety Vector)

A critical concern in medical tubing (IV sets) is the migration of the plasticizer into the lipid-containing drug solution.

  • Mechanism: Migration follows Fickian diffusion.[1]

  • Advantage: Benzoates generally exhibit higher solvation power than phthalates, often requiring lower loading levels to achieve the same flexibility, theoretically reducing the total pool of leachable material.[1]

  • Risk: Due to its lower molecular weight compared to polymeric plasticizers, this compound has higher mobility.[1] Its use in direct blood-contact devices requires rigorous extractables/leachables (E&L) testing.[1]

Experimental Validation Protocols

To validate the MoA and efficiency of this compound in a new formulation, the following self-validating protocols are recommended.

Protocol A: Determination of Plasticization Efficiency ( Shift)

Objective: Quantify the reduction in Glass Transition Temperature using Differential Scanning Calorimetry (DSC).

  • Preparation: Solvent cast polymer films (e.g., PVC) with 0%, 10%, 20%, and 30% (w/w) this compound.[1] Dry under vacuum at 50°C for 24h to remove casting solvent.

  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000).[1]

  • Cycle:

    • Heat to 150°C (erase thermal history).

    • Cool to -60°C at 10°C/min.

    • Heat to 150°C at 10°C/min (Data collection ramp).

  • Analysis: Determine

    
     at the inflection point of the heat flow signal.
    
  • Validation: Plot

    
     vs. Weight Fraction. Linearity confirms Fox Equation compliance (ideal mixing).[1]
    
Protocol B: Migration Kinetics (Leaching Study)

Objective: Measure diffusion into a simulant (Simulant A: 10% Ethanol, or Simulant D: Vegetable Oil for lipophilic drugs).[1]

MigrationProtocolStartSample Preparation(Standardized Surface Area)ImmersionImmersion in Simulant(37°C, Agitation)Start->ImmersionSamplingTime Point Sampling(1h, 24h, 72h, 7d)Immersion->SamplingExtractionLiquid-Liquid Extraction(Hexane/DCM)Sampling->ExtractionAnalysisGC-MS Analysis(Quant vs Internal Std)Extraction->AnalysisCalcCalculate Diffusion Coeff (D)via Fick's 2nd LawAnalysis->Calc

Figure 2: Workflow for assessing plasticizer migration risk in medical device matrices.[1][2]

Conclusion

This compound functions as a high-solvating, efficiency-driven plasticizer.[1][2] Its mechanism relies on the aromatic "anchor" disrupting polymer dipoles while the aliphatic "spacer" generates free volume. For pharmaceutical applications, it offers a viable non-phthalate alternative, provided that migration kinetics are modeled relative to the specific lipophilicity of the intended drug payload.[1]

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1][5] (Foundational text for HSP theory cited in Section 2.1).

  • European Chemicals Agency (ECHA). (2023).[1][3] Registration Dossier: this compound.[1][2][3][4][6][7][Link][1][3]

  • Wypych, G. (2017).[1] Handbook of Plasticizers. ChemTec Publishing.[1] (Reference for Free Volume Theory and Lubricity mechanism).

  • U.S. EPA. (2023). Petition to Delist this compound from HAP List.[1] Regulations.gov.[1] [Link] (Specific docket search for regulatory status).[1]

2-Butoxyethyl benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Butoxyethyl Benzoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: this compound (CAS No. 5451-76-3) has emerged as a compound of significant industrial and research interest, primarily driven by the market's shift towards safer, non-phthalate alternatives in polymer and formulation sciences. Historically linked to the development of glycol ethers and benzoate plasticizers, its unique combination of high solvency, low volatility, and compatibility with a wide range of polymers makes it a versatile and high-performance additive.[1] This guide provides a comprehensive technical overview of its core properties, synthesis methodologies, analytical procedures, and key applications, tailored for researchers, chemists, and professionals in drug development and materials science.

Core Molecular and Physicochemical Properties

This compound is an aromatic ester characterized by a benzene ring linked to a butoxyethyl group via an ester linkage. This structure imparts both hydrophobic (benzene ring, butyl chain) and hydrophilic (ether and ester linkages) characteristics, defining its physical properties and application profile.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular structure and weight.

  • Molecular Formula: C₁₃H₁₈O₃[1][2]

  • Molecular Weight: 222.28 g/mol [1][2]

Chemical Structure

The molecular architecture is central to its function. The butoxyethyl group provides flexibility and solvency, while the benzoate moiety offers stability and compatibility with various resins.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physical and chemical properties is presented below, offering a snapshot for laboratory and industrial applications.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 5451-76-3[1][2]
Appearance Colorless to pale yellow liquid[1]
Density 1.0277 g/cm³ (at 25 °C)[1]
Boiling Point 156.5-157.0 °C (at 14.5 Torr)[1]
Water Solubility 106 mg/L (at 20 °C)[1]
LogP 3.77 (at 30 °C)[1]

Synthesis and Purification Protocol

The principal industrial and laboratory synthesis of this compound is achieved via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between benzoic acid and 2-butoxyethanol.[1][3] The primary challenge in this synthesis is the removal of water, a byproduct that can limit reaction equilibrium and yield.

Reaction Mechanism and Workflow

The synthesis proceeds by the protonation of the benzoic acid carbonyl group, increasing its electrophilicity. The nucleophilic oxygen of 2-butoxyethanol then attacks the carbonyl carbon, followed by proton transfer and the elimination of water to yield the final ester product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_separation Separation & Purification benzoic_acid Benzoic Acid reactor Esterification Reactor benzoic_acid->reactor butoxyethanol 2-Butoxyethanol butoxyethanol->reactor catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reactor entrainer Entrainer (e.g., Heptane) entrainer->reactor temp Heat (125-150°C) dean_stark Dean-Stark Trap (Water Removal) reactor->dean_stark Azeotropic Distillation neutralization Neutralization (aq. NaOH) reactor->neutralization Crude Product dean_stark->reactor Heptane Return distillation Fractional Distillation neutralization->distillation product High-Purity This compound (>99%) distillation->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on a typical batch process for producing crude this compound.[3]

  • Reactor Charging: Charge a suitable reaction vessel with 8.2 kg (67 mol) of benzoic acid and 8.5 kg (72 mol) of 2-butoxyethanol ("Butyl CELLOSOLVE™").[3]

  • Catalyst and Entrainer Addition: Add 0.07 kg (0.72 mol) of concentrated sulfuric acid as the catalyst.[3] Introduce heptane as an entrainer to facilitate the azeotropic removal of water.[1][3]

  • Esterification Reaction: Heat the mixture to a temperature range of 125-150°C.[3] Maintain this temperature for 13-15 hours, continuously removing the water-heptane azeotrope using a Dean-Stark apparatus.[3]

  • Cooling and Neutralization: Once the reaction is complete (as determined by the cessation of water collection), cool the reaction mixture. Neutralize the remaining acid catalyst by carefully adding a 20% aqueous sodium hydroxide solution until the pH is neutral.[3]

  • Purification: The resulting crude product is a mixture containing the desired ester, unreacted starting materials, water, and neutralized catalyst.[1] High-purity (>99%) this compound is obtained through fractional distillation, where lower-boiling components like heptane and unreacted 2-butoxyethanol are removed first, followed by the collection of the pure product fraction.[1]

Applications and Research Significance

The utility of this compound is broad, with significant roles in polymer science, pharmaceuticals, and environmental studies.

  • Polymer Science: It serves as a high-performance, non-phthalate plasticizer, enhancing the flexibility, durability, and processability of polymers such as polyvinyl chloride (PVC), coatings, and adhesives.[1] Its adoption is a direct response to regulatory and consumer pressure to phase out certain traditional phthalate plasticizers.

  • Pharmaceutical Science: The compound's solvent properties are valuable for dissolving poorly soluble active pharmaceutical ingredients (APIs), a critical challenge in modern drug formulation.[1] Research is ongoing into its potential use in controlled-release drug delivery systems.[1]

  • Environmental Science: As a widely used commercial chemical, its environmental fate and potential for bioaccumulation are subjects of active research.[1] This is crucial for conducting comprehensive environmental risk assessments to ensure its sustainable use.[1]

Analytical Methodologies

Ensuring the purity and quantifying the presence of this compound in various matrices requires robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the analysis of semi-volatile compounds like this compound.[1] The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides identification and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

  • Principle: The sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

  • Key Fragmentation Patterns: The mass spectrum of this compound exhibits characteristic fragments. The most prominent peaks are often observed at a mass-to-charge ratio (m/z) of 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and 57, corresponding to the butyl cation ([C₄H₉]⁺).[1][2] These fragments are diagnostic for identifying the compound in complex mixtures.

Safety and Regulatory Profile

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]

  • H411: Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2).[2]

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, proper handling procedures are essential.

  • Engineering Controls: Work should be conducted in well-ventilated areas to minimize inhalation of vapors.[4]

  • Personal Protective Equipment: The use of chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat is recommended to prevent skin and eye contact.[1][4]

  • Storage: Store in tightly closed containers in a cool, dry place away from incompatible materials.[4]

Regulatory Context
  • ECHA (Europe): this compound is a registered substance under the REACH regulation.[2][5]

  • EPA (United States): The U.S. Environmental Protection Agency (EPA) has proposed granting a petition to remove this compound from the glycol ethers category on the list of Hazardous Air Pollutants (HAP) under the Clean Air Act.[6] This proposal is based on an EPA determination that emissions and ambient concentrations are not reasonably anticipated to cause adverse human health or environmental effects.[6][7]

References

  • 2-hydroxyethyl benzoate - 94-33-7, C9H10O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • This compound | C13H18O3 | CID 79543. PubChem, National Center for Biotechnology Information. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. US EPA. [Link]

  • This compound - Registration Dossier. ECHA. [Link]

  • Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). Federal Register. [Link]

  • SDS US - BEHR PREMIUM PLUS Interior/Exterior Hi-Gloss Enamel - Deep Base. BEHR. [Link]

  • PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.

Sources

Health and safety considerations for 2-Butoxyethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Health and Safety Considerations for 2-Butoxyethyl Benzoate

Executive Summary

This compound (CAS 5451-76-3) is a specialty ester utilized primarily as a plasticizer and high-boiling solvent in resin formulations. While it possesses a distinct chemical identity, its toxicological profile is intrinsically linked to its metabolic hydrolysis products: 2-butoxyethanol (EGBE) and benzoic acid .

This guide synthesizes the specific hazards of the parent ester with the well-documented systemic toxicity of its glycol ether metabolite. Researchers and safety professionals must treat this compound as a "pro-drug" for 2-butoxyethanol, adopting exposure controls that mitigate the risk of hematotoxicity (hemolysis) and central nervous system (CNS) depression.

Physicochemical Identification

Understanding the physical state is the first step in exposure modeling. This compound is a low-volatility liquid, which reduces inhalation risk under ambient conditions but does not eliminate it during aerosolizing processes (e.g., spraying or heated curing).

Table 1: Key Physicochemical Constants

PropertyValueRelevance to Safety
CAS Number 5451-76-3Unique Identifier for SDS/Inventory
Molecular Weight 222.28 g/mol Calculation of molar dosage
Physical State Liquid (Colorless)Splash hazard; skin absorption vector
Boiling Point ~157 °C (at 14.5 Torr)High boiling point; low vapor pressure at STP
Water Solubility 106 mg/L (Low)Persistence in aquatic environments (H411)
Log Kow 3.77Potential for bioaccumulation; lipophilic skin absorption

Toxicological Mechanism & Metabolic Activation

The safety assessment of this compound relies on the principle of metabolic read-across . Upon entry into the systemic circulation (via ingestion or dermal absorption), the ester bond is rapidly cleaved by non-specific carboxylesterases.

The Critical Pathway:

  • Hydrolysis: The parent molecule splits into Benzoic Acid (generally low toxicity, excreted as hippuric acid) and 2-Butoxyethanol (EGBE).

  • Activation: EGBE is further metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into 2-Butoxyacetic Acid (BAA) .

  • Toxicity: BAA is the causative agent for hemolysis (destruction of red blood cells), particularly in rodent models. While humans are less sensitive to BAA-induced hemolysis than rats, occupational limits are set to prevent this effect.

Figure 1: Metabolic Activation Pathway This diagram illustrates the conversion of the parent ester into its active toxicant.

MetabolicPathway Parent This compound (Parent Ester) Enzyme Carboxylesterases (Rapid Hydrolysis) Parent->Enzyme Benzoic Benzoic Acid (Low Toxicity) Enzyme->Benzoic EGBE 2-Butoxyethanol (EGBE) Enzyme->EGBE BAA 2-Butoxyacetic Acid (Toxic Metabolite) EGBE->BAA ADH/ALDH Oxidation Effect HEMATOTOXICITY (Hemolysis/Hemoglobinuria) BAA->Effect Mechanism of Action

Caption: Metabolic hydrolysis of this compound yields 2-butoxyethanol, which oxidizes to the hemolytic agent 2-butoxyacetic acid.[1][2]

Occupational Hygiene & Exposure Control

Because specific Occupational Exposure Limits (OELs) for this compound are rarely established, industrial hygiene standards defaults to the limits of the most toxic metabolite: 2-Butoxyethanol (CAS 111-76-2) .

Exposure Limits (Surrogate Standards)
  • ACGIH TLV: 20 ppm (TWA) – Based on EGBE irritation and eye damage.

  • OSHA PEL: 50 ppm (240 mg/m³) – Note: Often considered insufficiently protective against chronic effects.

  • NIOSH REL: 5 ppm (24 mg/m³) – Recommended for conservative safety planning.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of this ester (Log Kow 3.77) facilitates skin penetration. Standard nitrile gloves may offer insufficient breakthrough times for prolonged contact with glycol ether esters.

Table 2: PPE Selection Guide

Hazard VectorRecommended EquipmentTechnical Justification
Dermal (Hands) Butyl Rubber or Laminate (Silver Shield) Glycol ethers and their esters can permeate nitrile and latex. Butyl rubber provides >480 min breakthrough protection.
Inhalation (Vapor) Organic Vapor (OV) Cartridge (Black)Required if heating the solvent or working in poor ventilation.
Inhalation (Mist) P95/P100 Particulate Filter Required if spraying or aerosolizing the liquid.
Ocular Chemical Splash Goggles Prevent corneal injury; safety glasses are insufficient for liquid handling.

Experimental Protocols: Handling & Decontamination

Safe Handling Workflow

This protocol ensures containment during bench-scale synthesis or formulation.

  • Engineering Controls: Always handle open containers within a certified Chemical Fume Hood functioning at 100 fpm face velocity.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize static generation and splashing.

  • Waste Segregation: Segregate as Organic Solvent Waste (Non-Halogenated) . Do not mix with strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.

Spill Response Algorithm

In the event of a spill (>100 mL), follow this logic to determine the response level.

Figure 2: Risk Assessment & Response Logic

SpillResponse Start Spill Detected VolCheck Volume > 500 mL? Start->VolCheck VentCheck Is Ventilation Adequate? VolCheck->VentCheck No Evacuate EVACUATE LAB Call EHS VolCheck->Evacuate Yes VentCheck->Evacuate No Absorb Apply Vermiculite/ Universal Absorbent VentCheck->Absorb Yes Clean Double Bag Waste (Label: Glycol Ether Ester) Absorb->Clean

Caption: Decision tree for managing this compound spills, prioritizing evacuation for large volumes or poor ventilation.

Environmental & Regulatory Considerations

  • Aquatic Toxicity (GHS H411): This compound is classified as toxic to aquatic life with long-lasting effects.[2][3] All aqueous waste streams (e.g., from rotovap traps) must be collected and never poured down the drain.

  • HAP Status: While 2-Butoxyethanol is a Hazardous Air Pollutant (HAP) under the Clean Air Act, petitions (e.g., by Dow Chemical) have argued for the delisting of specific glycol ethers based on low vapor pressure. However, until definitive regulatory deletion occurs, treat emissions as regulated HAPs.

References

  • PubChem. (n.d.).[2] this compound (Compound).[4][2][3][5][6] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2010).[5][7] Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE). EPA/635/R-08/006F.[7] Retrieved from [Link]

  • NIOSH. (2019).[6] Pocket Guide to Chemical Hazards: 2-Butoxyethanol. Centers for Disease Control and Prevention. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][7] Substance Information: this compound.[4][2][3][8][5] Retrieved from [Link][2][8]

  • U.S. EPA. (2021). Petition to Delist this compound from the Clean Air Act Section 112(b)(1) List of Hazardous Air Pollutants. Retrieved from [Link][6]

Sources

2-Butoxyethyl Benzoate: A High-Performance, Non-Phthalate Plasticizer for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The paradigm shift away from traditional phthalate-based plasticizers, driven by mounting health and environmental concerns, has catalyzed the adoption of safer, high-performance alternatives. Among these, 2-Butoxyethyl benzoate has emerged as a compelling candidate, offering a unique balance of efficiency, compatibility, and a favorable toxicological profile. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its application in polymer systems. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this non-phthalate plasticizer in their formulation endeavors. While direct, publicly available quantitative comparisons with traditional phthalates in all performance aspects are limited, this guide synthesizes the existing body of knowledge to provide a robust framework for its evaluation and implementation.

The Imperative for Non-Phthalate Plasticizers: A Scientific Rationale

For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for imparting flexibility to rigid polymers like polyvinyl chloride (PVC).[1] However, a substantial body of research has linked certain low-molecular-weight phthalates to a range of adverse health effects, including endocrine disruption.[2] This has led to stringent regulatory actions and a market-driven demand for safer alternatives, especially in sensitive applications such as medical devices, food packaging, and children's toys.[2]

Benzoate esters, including this compound, represent a class of non-phthalate plasticizers that offer an environmentally friendly and toxicologically favorable profile.[3] Their utility is particularly pronounced in applications requiring high solvating efficiency, which can translate to faster processing times and improved compatibility with a variety of polymers.[4]

Unveiling this compound: A Profile

This compound is a high-boiling point, colorless to pale yellow liquid with a mild, characteristic odor. Its chemical structure, featuring a benzene ring and a butoxyethyl group, provides a unique combination of polarity and hydrophobicity, contributing to its efficacy as a plasticizer.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective incorporation into polymer matrices.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
CAS Number 5451-76-3[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 156.5-157.0 °C (at 14.5 Torr)[2]
Density 1.0277 g/cm³ (at 25 °C)[2]
Water Solubility 106 mg/L (at 20 °C)[2]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of benzoic acid with 2-butoxyethanol.[2] The reaction is generally catalyzed by a strong acid, such as sulfuric acid.

Synthesis_Workflow Reactants Benzoic Acid + 2-Butoxyethanol Reactor Esterification Reactor (125-150°C) Reactants->Reactor Catalyst Sulfuric Acid Catalyst->Reactor Separation Water Removal (Azeotropic Distillation with Heptane) Reactor->Separation Crude Product Neutralization Neutralization (e.g., Sodium Hydroxide) Separation->Neutralization Purification Purification (Distillation) Neutralization->Purification Product This compound Purification->Product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of this compound.

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser.

  • Charging Reactants: Charge the flask with benzoic acid (1.0 eq), 2-butoxyethanol (1.05 eq), and a catalytic amount of sulfuric acid (e.g., 0.5-1.0 mol%). An azeotropic solvent such as heptane is added to facilitate water removal.

  • Esterification: The reaction mixture is heated to a temperature of 125-150°C with vigorous stirring. The water produced during the reaction is continuously removed as an azeotrope with heptane and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acidic catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by vacuum distillation to yield high-purity this compound.

Mechanism of Action as a Plasticizer

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer. This is achieved by inserting the plasticizer molecules between the long polymer chains, thereby reducing the intermolecular forces (van der Waals forces) that hold the chains together.

Plasticization_Mechanism cluster_0 Rigid Polymer (e.g., PVC) cluster_1 Plasticized Polymer PolymerChains_Rigid Polymer Chains (Strong Intermolecular Forces) PolymerChains_Flexible Polymer Chain This compound Polymer Chain PolymerChains_Rigid->PolymerChains_Flexible Increased Flexibility 2_Butoxyethyl_Benzoate This compound 2_Butoxyethyl_Benzoate->PolymerChains_Flexible:f1

Caption: Mechanism of plasticization by this compound.

The butoxyethyl group of this compound provides a degree of polarity that enhances its compatibility with polar polymers like PVC. At the same time, the benzoate moiety contributes to its solvating power. This balance of properties allows it to effectively penetrate the polymer matrix and disrupt the chain-to-chain interactions, leading to a more flexible and processable material.

Performance Evaluation in Polymer Systems

Sample Preparation: PVC Formulation

A typical formulation for evaluating plasticizer performance in PVC is as follows:

ComponentParts per Hundred Resin (phr)
PVC Resin (K-value 65-70)100
Plasticizer (e.g., this compound, DEHP)40-60
Thermal Stabilizer (e.g., Ca/Zn stearate)2-3
Lubricant (e.g., stearic acid)0.5-1

The components are dry-blended and then processed on a two-roll mill at a temperature of approximately 160-170°C to form a homogenous sheet. Test specimens are then compression molded from these sheets.

Mechanical Properties

5.2.1. Hardness (ASTM D2240)

  • Objective: To determine the indentation hardness of the plasticized PVC.

  • Protocol:

    • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Use a Shore A durometer for flexible PVC.

    • Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.

    • Record the hardness reading after a specified time (typically 1 second).

    • Take at least five measurements at different positions on the specimen and report the average value.

5.2.2. Tensile Properties (ASTM D882)

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

  • Protocol:

    • Cut dumbbell-shaped test specimens from the compression-molded sheets.

    • Condition the specimens as per ASTM D882.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and elongation data to calculate tensile strength, elongation at break, and modulus.

Thermal Properties

5.3.1. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and volatility of the plasticizer in the PVC matrix.

  • Protocol:

    • Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC in a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss.

Permanence Properties

5.4.1. Migration Resistance (ISO 177)

  • Objective: To determine the tendency of the plasticizer to migrate from the PVC into an absorbent material.

  • Protocol:

    • Cut circular test specimens from the plasticized PVC sheet.

    • Condition the specimens and a set of absorbent discs (e.g., activated carbon-filled paper) at a specified temperature and humidity.

    • Weigh the conditioned test specimens and absorbent discs.

    • Assemble a sandwich of an absorbent disc, the test specimen, and another absorbent disc.

    • Place the assembly under a specified pressure and at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, cool and re-weigh the test specimen and the absorbent discs.

    • The loss in mass of the test specimen and the gain in mass of the absorbent discs are reported as measures of migration.

Toxicological and Regulatory Profile

A key driver for the adoption of non-phthalate plasticizers is their improved safety profile. This compound has been the subject of toxicological evaluation and regulatory review.

  • GHS Classification: According to aggregated GHS information, this compound is classified as "Harmful if swallowed" and "Toxic to aquatic life with long lasting effects".[1]

  • REACH Registration: It is registered under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.[1]

  • EPA Status: In a significant development, the U.S. Environmental Protection Agency (EPA) has proposed to grant a petition to remove this compound from the glycol ethers category of the Clean Air Act's list of hazardous air pollutants (HAPs). The EPA has made an initial determination that there is adequate data to suggest that emissions of this compound are not reasonably anticipated to cause adverse human health or environmental effects.

Conclusion

This compound presents a compelling case as a high-performance, non-phthalate plasticizer for a wide range of polymer applications. Its favorable physicochemical properties, coupled with a benign toxicological and regulatory profile, position it as a viable alternative to traditional phthalates. While a direct, comprehensive quantitative comparison with phthalates in all performance aspects is an area for further research and publication, the established methodologies outlined in this guide provide a robust framework for its evaluation. As the demand for safer and more sustainable materials continues to grow, this compound is poised to play an increasingly important role in the formulation of next-generation polymers.

References

  • Benzoate As A Safe Replacement To Phthalate - 2017 ERP System. (n.d.).
  • This compound | 5451-76-3. (n.d.). Benchchem.
  • Plasticizers: Types, Uses, Classification, Selection & Regulation. (2025, December 15). SpecialChem.
  • Benzoate plasticizer for flexible PVC injection molded toy applications. (2025, August 6). ResearchGate.
  • What Are Non-Phthalate Plasticizers. (2025, November 12). BASTONE.
  • Eastman non-phthalate plasticizers. (n.d.).
  • Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. (2025, August 10). ResearchGate.
  • Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. (2025, December 22). US EPA.
  • This compound | C13H18O3 | CID 79543. (n.d.). PubChem.
  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell.
  • ASTM D 882: Unveiling the Strength of Thin Plastic Sheeting. (2023, August 22).
  • INTERNATIONAL STANDARD ISO 177. (2016, December 15).
  • Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. (n.d.). MATEC Web of Conferences.
  • BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE. (n.d.). Google Patents.
  • Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). (2025, December 22). Federal Register.
  • What is the role of plasticizers? What is the mechanism of action?. (2022, June 18). Longchang Chemical.
  • Choosing the Right Plasticizer for PVC: A Comprehensive Guide. (2025, November 7). BASTONE.

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Unlocking the Potential of 2-Butoxyethyl Benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the multifaceted research applications of 2-Butoxyethyl benzoate (CAS No. 5451-76-3), a high-boiling point, colorless to pale yellow liquid with a mild odor.[1][2] Traditionally recognized for its role as a non-phthalate plasticizer and coalescing agent, recent scientific investigations have unveiled its promising potential in advanced materials and pharmaceutical sciences. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, established applications, and, most importantly, its emerging and potential research uses, supported by technical data and experimental insights.

Section 1: Foundational Knowledge: Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research. This compound, a benzoate ester, possesses a unique combination of properties that underpin its versatility.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₃H₁₈O₃[3]
Molecular Weight 222.28 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 292 °C at 760 mmHg[2]
Density 1.0277 g/cm³ at 25 °C[1]
Water Solubility 106 mg/L at 20 °C[2]
LogP 3.77[1]
Synthesis Pathway

The primary industrial synthesis of this compound is achieved through the esterification of benzoic acid with 2-butoxyethanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid. The process can be visualized as follows:

G benzoic_acid Benzoic Acid product This compound benzoic_acid->product butoxyethanol 2-Butoxyethanol butoxyethanol->product water Water product->water Byproduct catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product Catalyzes

Figure 1: Esterification synthesis of this compound.

Purification of the crude product is typically achieved through distillation to remove unreacted starting materials, water, and the catalyst.[1]

Section 2: Core Application: Advanced Plasticizer for Polymeric Systems

This compound has gained significant traction as a safer, non-phthalate alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) in various polymer systems, most notably in polyvinyl chloride (PVC).[1][2] Its efficacy stems from its ability to intercalate between polymer chains, reducing intermolecular forces and thereby increasing flexibility, durability, and processability.[1]

Mechanism of Plasticization

The plasticizing effect of this compound in PVC is attributed to the interaction between the polar ester group of the plasticizer and the polar C-Cl bonds of the PVC chains. This interaction disrupts the strong dipole-dipole interactions between PVC chains, leading to a more flexible material.

Experimental Protocol: Evaluating Plasticizer Performance

To assess the efficacy of this compound as a plasticizer, a series of standardized tests are employed.

Objective: To quantify the plasticization efficiency and permanence of this compound in a PVC formulation compared to a standard phthalate plasticizer.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • DEHP (for comparison)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricants (internal and external)

  • Two-roll mill

  • Hydraulic press

  • Tensile testing machine

  • Durometer (Shore A)

  • Analytical balance

  • Oven

Methodology:

  • Compounding:

    • Prepare two PVC formulations, one with this compound and the other with DEHP, at a concentration of 50 parts per hundred of resin (phr).

    • The general formulation is as follows: PVC (100 phr), plasticizer (50 phr), thermal stabilizer (2 phr), lubricants (1.5 phr).

    • Blend the components in a high-speed mixer.

    • Melt-compound the blend on a two-roll mill at a temperature of 160-170°C until a homogenous sheet is formed.

  • Specimen Preparation:

    • Press the milled sheets into plaques of desired thickness (e.g., 2 mm) using a hydraulic press at 170-180°C.

    • Cut the plaques into dumbbell-shaped specimens for tensile testing and square specimens for other tests.

  • Performance Evaluation:

    • Mechanical Properties: Conduct tensile strength and elongation at break measurements according to ASTM D638. Measure Shore A hardness using a durometer as per ASTM D2240.

    • Migration Test (Exudation): Place a pre-weighed PVC specimen between two sheets of absorbent material (e.g., filter paper) and apply a constant pressure. After a specified time at an elevated temperature (e.g., 70°C for 24 hours), reweigh the specimen and the absorbent material to determine the amount of plasticizer that has migrated.[4]

    • Volatility Test: Place a pre-weighed PVC specimen in an oven at a specified temperature (e.g., 100°C) for a set duration. The weight loss corresponds to the amount of volatilized plasticizer.

    • Extraction Resistance: Immerse a pre-weighed PVC specimen in a solvent (e.g., hexane or soapy water) for a defined period. The weight loss after drying indicates the amount of plasticizer extracted.

Data Analysis: Compare the results for the this compound formulation with the DEHP formulation. A lower migration, volatility, and extraction rate, coupled with comparable or improved mechanical properties, would indicate a superior performance of this compound.

Section 3: Emerging Frontier: Materials Science and Liquid Crystals

A particularly exciting area of research for this compound is its use as a building block for thermotropic liquid crystals.[1] The butoxyethyl terminal chain can influence the mesogenic properties of molecules, leading to the formation of specific liquid crystalline phases.

Role in Liquid Crystal Synthesis

Research has demonstrated that the incorporation of a butoxyethyl terminal chain can promote the formation of smectic A (SmA) and nematic mesophases in homologous series of benzoate derivatives.[5] The flexibility and length of this chain are critical factors in determining the phase behavior and transition temperatures of the resulting liquid crystals.

G core Mesogenic Core (e.g., biphenyl) linker Linker Group (e.g., ester) core->linker terminal_chain This compound Derivative (Terminal Chain) linker->terminal_chain lc_molecule Liquid Crystalline Molecule terminal_chain->lc_molecule Forms G cluster_oil Oil Phase drug Hydrophobic Drug benzoate This compound drug->benzoate homogenization High-Energy Homogenization benzoate->homogenization surfactant Surfactant / Co-surfactant surfactant->homogenization water Aqueous Phase water->homogenization nanoemulsion Drug-Loaded Nanoemulsion homogenization->nanoemulsion

Sources

Thermogravimetric Analysis (TGA) of 2-Butoxyethyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxyethyl benzoate (CAS 5451-76-3), widely utilized as a high-boiling coalescing agent and plasticizer, presents unique characterization challenges due to the competition between its volatilization and thermal degradation. This guide provides a rigorous framework for using Thermogravimetric Analysis (TGA) not merely as a quality control check, but as a mechanistic tool to define the compound's thermodynamic boundaries.

Key Insight: For high-boiling liquids like this compound (BP


 292°C), a standard open-pan TGA run conflates evaporation with decomposition. This guide details the Constrained Volume Technique (CVT)  and Langmuir Kinetic Analysis  to decouple these processes.

Physicochemical Profile & TGA Relevance[1][2][3][4][5]

Before instrument configuration, the analyst must ground the experimental design in the analyte's physical constants.

PropertyValueRelevance to TGA
Molecular Weight 222.28 g/mol Used for stoichiometric degradation calculations.
Boiling Point 292°C (760 mmHg)Theoretical

loss in self-saturated atmosphere.
Vapor Pressure 2.09E-04 mmHg (20°C)Indicates low volatility; mass loss will be negligible <100°C.
Structure Glycol Ether EsterSusceptible to radical oxidative degradation (ether) and hydrolysis (ester).

Experimental Methodology

The "Open vs. Pinhole" Paradigm

A common failure mode in analyzing semi-volatile liquids is using an open pan, which results in data dominated by evaporation kinetics rather than intrinsic thermal stability.

Protocol A: Volatility & Evaporation Rate (Open Pan)

Objective: Determine the rate of solvent release during curing/drying processes.

  • Crucial Step: Maximize surface area-to-volume ratio.

  • Pan: 100

    
    L Platinum or Aluminum (No Lid).
    
  • Sample Mass: 5–10 mg (Spread thinly).

Protocol B: Thermal Stability & Boiling Point (Pinhole/Sealed)

Objective: Determine the onset of chemical degradation or thermodynamic boiling point.

  • Crucial Step: Create a "Self-Generated Atmosphere."

  • Pan: Hermetically sealed Aluminum pan with a laser-drilled pinhole (50–75

    
    m).
    
  • Mechanism: The pinhole restricts diffusion, maintaining equilibrium vapor pressure inside the pan. Mass loss occurs only when

    
     (Boiling) or via non-reversible gas evolution (Decomposition).
    
Standard Operating Procedure (SOP)

The following workflow ensures high E-E-A-T compliance and reproducibility.

TGA_Workflow Start Sample Prep PanSel Pan Selection (Open vs. Pinhole) Start->PanSel Blank Blank Run (Baseline Subtraction) PanSel->Blank Calibrate Load Sample Loading (10-15 mg) Blank->Load Atmosphere Atmosphere Purge (N2 vs. Air @ 50mL/min) Load->Atmosphere Ramp Heating Program (10°C/min to 600°C) Atmosphere->Ramp Analysis Data Analysis (Onset, DTG Peak) Ramp->Analysis

Figure 1: Validated TGA Workflow for this compound characterization.

Data Interpretation & Causality

Distinguishing Evaporation from Decomposition

For this compound, the TGA curve can be deceptive.

  • Scenario 1 (Evaporation): Smooth, continuous weight loss starting

    
     150°C (Open Pan). The Derivative TGA (DTG) peak is broad.
    
  • Scenario 2 (Boiling): Sharp weight loss onset near 292°C (Pinhole Pan).

  • Scenario 3 (Decomposition): If the residue is carbonaceous (char) under

    
    , or if mass loss continues well past the boiling point, bond scission is occurring.
    

Mechanistic Insight: Glycol ether esters undergo oxidative degradation via radical attack on the ether oxygen's


-carbon. Under inert nitrogen, they are relatively stable until the boiling point. Therefore, any mass loss observed below 200°C in an inert atmosphere is purely physical evaporation. 
Quantitative Metrics

Summarize your data using this standardized table format:

MetricSymbolDefinitionTypical Value (Open Pan)
Onset Temperature

Intersection of baseline and tangent of weight loss slope.160°C - 190°C
5% Mass Loss

Temperature where 5% of volatile mass is lost.140°C - 160°C
Peak Degradation

Peak of the First Derivative (DTG).

230°C
Residue

Mass remaining at 600°C.< 0.5% (if pure)

Advanced Application: Vaporization Kinetics (Langmuir)

To elevate the analysis from simple QC to physical chemistry, use the Langmuir Equation to calculate the Enthalpy of Vaporization (


) directly from the TGA curve.

The Theory: In a vacuum or high-flow purge, the rate of mass loss (


) is proportional to the vapor pressure (

).

Where

is the vaporization coefficient (usually 1 for liquids).[1]

The Protocol:

  • Run this compound isothermally at 4-5 temperatures (e.g., 100°C, 110°C, 120°C, 130°C).

  • Measure the steady-state mass loss rate (

    
    ) at each temperature.
    
  • Plot

    
     vs. 
    
    
    
    .
  • The slope of this line is

    
    .
    

Logic_Tree Obs Observation: Mass Loss < 250°C Atm Check Atmosphere Obs->Atm N2 Inert (N2) Atm->N2 Air Oxidative (Air) Atm->Air Conc1 Physical Evaporation (Volatility) N2->Conc1 Conc2 Oxidative Degradation (Peroxide Formation) Air->Conc2

Figure 2: Decision logic for interpreting low-temperature mass loss in glycol ether esters.

References

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

  • Mettler Toledo. (2017).[2] Determination of Vapor Pressure and Enthalpy of Vaporization by TGA. UserCom 38. [Link]

  • PubChem. (2025).[3][4] this compound (Compound).[3][5][6][7][8] National Library of Medicine. [Link]

  • Price, D. M. (2001).[1] Vapor pressure determination by thermogravimetry. Thermochimica Acta, 367-368, 253-262.[1] [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Butoxyethyl Benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Butoxyethyl benzoate, a high-performance, non-phthalate plasticizer and versatile solvent.[1] The protocol is centered on the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction between benzoic acid and 2-butoxyethanol. This note is intended for researchers and professionals in organic synthesis and materials science, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting insights, and safety considerations essential for a successful and reproducible outcome.

Introduction and Strategic Importance

This compound (CAS No: 5451-76-3; IUPAC Name: this compound) is an ester of significant industrial interest, primarily valued for its role as a plasticizer in polymer formulations and as a specialty solvent.[1][2] Its synthesis is most commonly achieved through the Fischer esterification of benzoic acid with 2-butoxyethanol.[1] This reaction, while classic, is governed by an equilibrium that necessitates strategic choices to maximize product yield and purity.

The core challenge of the Fischer esterification is its reversible nature. The reaction between a carboxylic acid and an alcohol produces an ester and water, and this process can be reversed by the hydrolysis of the ester.[3][4] To ensure a high conversion rate, the equilibrium must be shifted toward the products. This application note details a field-proven protocol that leverages Le Chatelier's principle by continuously removing water via azeotropic distillation, a technique that is both efficient and scalable.

The Chemistry: Mechanism of Fischer Esterification

The Fischer esterification is a nucleophilic acyl substitution reaction that proceeds via a well-established, multi-step mechanism under acidic catalysis.[3][5] The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role in activating the carboxylic acid.[6][7]

The mechanism unfolds as follows:

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][8]

  • Nucleophilic Attack: The alcohol (2-butoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[9]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products RCOOH Benzoic Acid (R-COOH) Protonated_Acid Protonated Benzoic Acid RCOOH->Protonated_Acid + H⁺ ROH 2-Butoxyethanol (R'-OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Water Water (H₂O) Proton_Transfer->Water Ester This compound (R-COOR') Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Ester->H_plus_regen

Figure 1: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding a high-purity product. All operations involving volatile solvents or corrosive reagents must be conducted within a certified chemical fume hood.

Materials and Equipment
Reagents & SolventsEquipment
Benzoic Acid (≥99.5%)500 mL Three-neck round-bottom flask
2-Butoxyethanol (≥99%)Dean-Stark trap
Sulfuric Acid (conc., 98%)Allihn reflux condenser
Heptane (or Toluene), ACS GradeHeating mantle with magnetic stirrer & stir bar
Ethyl Acetate, ACS GradeSeparatory funnel (1 L)
Saturated Sodium Bicarbonate (NaHCO₃) soln.Erlenmeyer flasks
Saturated Sodium Chloride (NaCl) soln. (Brine)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Short-path distillation apparatus
Boiling chipsTemperature probe
Safety Precautions

A thorough risk assessment must be performed before commencing any experimental work.

  • Benzoic Acid: Causes skin irritation and serious eye damage.[10][11]

  • 2-Butoxyethanol: Harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[12][13]

  • Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents: Heptane and ethyl acetate are flammable. Keep away from ignition sources.

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for handling concentrated acid).

Synthesis Procedure
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

  • Charging Reagents: To the flask, add benzoic acid (61.0 g, 0.5 mol), 2-butoxyethanol (65.0 g, 0.55 mol, 1.1 eq), and heptane (100 mL). The use of a slight excess of the alcohol helps to shift the reaction equilibrium towards the product.[4][14] Heptane serves as the azeotropic agent to facilitate water removal.[1][15]

  • Catalyst Addition: Begin stirring the mixture. Slowly and cautiously, add concentrated sulfuric acid (1.4 mL, ~2.5 g, 0.025 mol) to the flask. This addition is exothermic and should be done carefully to control any temperature increase.

  • Reaction Execution: Heat the mixture to a gentle reflux using the heating mantle. The reaction temperature should be maintained between 125-150°C.[15] As the reaction proceeds, water will be formed and will collect in the graduated arm of the Dean-Stark trap as a lower layer, demonstrating the progress of the esterification.[3]

  • Monitoring Completion: Continue reflux for 13-15 hours or until the theoretical amount of water (9.0 mL, 0.5 mol) has been collected.[15] The reaction can also be monitored by thin-layer chromatography (TLC).

Work-up and Isolation
  • Cooling & Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Dilution: Transfer the reaction mixture to a 1 L separatory funnel. Use ethyl acetate (150 mL) to rinse the flask and add this to the separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the sulfuric acid catalyst and remove any unreacted benzoic acid.[16] Caution: CO₂ evolution will occur; vent the separatory funnel frequently.

  • Aqueous Washes: Wash the organic layer sequentially with deionized water (1 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual salts and water-soluble impurities.[16]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes until the liquid is clear.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the heptane and ethyl acetate. The remaining liquid is the crude this compound.

Purification by Fractional Distillation

The crude product will contain the desired ester along with unreacted 2-butoxyethanol and minor byproducts.[1] High-purity this compound (>99%) is obtained via fractional distillation under reduced pressure.[1][15]

  • Setup: Assemble a short-path distillation apparatus.

  • Distillation: Heat the crude product gently under vacuum.

  • Fraction Collection:

    • Fraction 1: Any remaining heptane will distill first.

    • Fraction 2: Unreacted 2-butoxyethanol will distill next.

    • Fraction 3: The pure this compound is collected as the main fraction.

Workflow cluster_synthesis I. Synthesis cluster_workup II. Work-up & Isolation cluster_purification III. Purification A Charge Flask: Benzoic Acid, 2-Butoxyethanol, Heptane B Add H₂SO₄ Catalyst A->B C Reflux with Dean-Stark Trap (13-15h, 125-150°C) B->C D Cool & Dilute with EtOAc C->D E Wash with NaHCO₃ (aq) D->E F Wash with H₂O & Brine E->F G Dry over MgSO₄ F->G H Concentrate via Rotovap G->H I Fractional Distillation (Under Vacuum) H->I J Collect Pure Product I->J

Figure 2: Experimental workflow for synthesis.

Product Characterization

The identity and purity of the final product should be confirmed through physical and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₈O₃[2]
Molar Mass 222.28 g/mol [2]
Appearance Colorless Liquid-
Boiling Point 160 °C @ 0.4 mmHg[17]
IUPAC Name This compound[2]
Spectroscopic Data (Expected)
TechniqueExpected Data
¹H NMR (CDCl₃) δ ~ 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.5 (t, 2H, -COO-CH₂-), 3.8 (t, 2H, -CH₂-O-), 3.5 (t, 2H, -O-CH₂-), 1.6 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~ 166.5 (C=O), 132.8, 130.1, 129.5, 128.3 (Ar-C), 70.8, 68.9, 64.3 (O-CH₂), 31.6, 19.2 (Alkyl-CH₂), 13.8 (CH₃)
FT-IR (neat) ν ~ 3065 (Ar C-H), 2958, 2870 (Alkyl C-H), 1720 (C=O ester), 1270 (C-O stretch), 1115 (C-O stretch) cm⁻¹
GC-MS (m/z) Major peaks at 105 (benzoyl cation) and 57 (butyl cation).[2]

Field Insights & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reflux time or temperature. 2. Equilibrium not effectively shifted; inefficient water removal. 3. Loss of product during aqueous work-up (emulsion formation).1. Extend the reflux time and ensure the reaction temperature is maintained. 2. Check for leaks in the Dean-Stark apparatus; ensure azeotrope is forming and separating correctly. 3. Add brine during work-up to break emulsions.
Product Contaminated with Benzoic Acid Incomplete neutralization during NaHCO₃ wash.Increase the volume or number of NaHCO₃ washes. Check the pH of the final aqueous wash to ensure it is neutral or basic.
Product Contaminated with 2-Butoxyethanol Inefficient fractional distillation.Use a more efficient distillation column (e.g., Vigreux) and carefully control the vacuum and heating rate to ensure good separation between fractions.

Conclusion

The Fischer esterification remains a highly effective and industrially relevant method for the synthesis of this compound. By carefully controlling reaction conditions to drive the chemical equilibrium—specifically through the azeotropic removal of water—and by employing a systematic work-up and purification protocol, it is possible to reliably produce this valuable compound in high yield and purity. The detailed procedures and insights provided in this application note serve as a robust foundation for researchers and developers working in this area.

References

  • Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate.
  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Federal Register. (2025). Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

Sources

Application Note: High-Performance Quantification of 2-Butoxyethyl Benzoate in Polymer Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust analytical protocol for the quantification of 2-Butoxyethyl benzoate (2-BEB; CAS 5451-76-3) in plastic matrices, specifically Polyvinyl Chloride (PVC) and polyolefins. As the industry shifts away from traditional phthalates, benzoate esters like 2-BEB are increasingly utilized as plasticizers and coalescing agents. Accurate quantification is critical for Extractables & Leachables (E&L) studies and Food Contact Material (FCM) compliance. This guide utilizes a Total Dissolution-Precipitation (TDP) sample preparation technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode to achieve high sensitivity (LOQ < 50 ng/g) and matrix elimination.

Strategic Overview & Chemical Profile

The Analytical Challenge

This compound poses specific challenges due to its semi-volatile nature (bp ~280°C) and its presence in complex polymer lattices. Unlike surface migration studies, quantifying total content requires breaking the polymer interaction without degrading the ester linkage.

Target Analyte Profile:

  • Compound: this compound (Ethylene glycol monobutyl ether benzoate)

  • CAS: 5451-76-3[1][2][3][4]

  • Molecular Weight: 222.28 g/mol [4]

  • Key Property: High boiling point, moderate polarity.

  • Regulatory Context: Monitored in food packaging; potential migrant in medical devices.

Methodological Rationale
  • Extraction: We reject simple solvent washing (sonication) for total content analysis as it often yields low recovery (~70%) for plasticizers embedded deep in the matrix. Instead, we employ Dissolution/Precipitation , using Tetrahydrofuran (THF) to uncoil the polymer chains and Methanol (MeOH) to precipitate the high-molecular-weight matrix, leaving the analyte in the supernatant.

  • Detection: GC-MS with Electron Ionization (EI) is selected over LC-UV due to the superior resolution of GC for ester isomers and the definitive spectral fingerprint provided by MS, crucial for distinguishing 2-BEB from other glycol ether esters.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample selection to quantitative data, highlighting the decision points for solvent selection.

G Start Plastic Sample (PVC/Polyolefin) Cryo Cryogenic Milling (< 1mm particle size) Start->Cryo Weigh Weigh 0.5g Sample Cryo->Weigh Solvent_Decision Matrix Soluble in THF? Weigh->Solvent_Decision Dissolve_THF Dissolution: 10 mL THF (60°C, 30 min) Solvent_Decision->Dissolve_THF Yes (PVC, PS) Extract_Tol Reflux Extraction: Toluene/Xylene (4 hrs) Solvent_Decision->Extract_Tol No (PE, PP) IS_Add Add Internal Standard (Benzyl Benzoate-d5) Dissolve_THF->IS_Add Extract_Tol->IS_Add Precip Precipitation: Add 20 mL Cold Methanol (Dropwise) IS_Add->Precip Centrifuge Centrifuge (4000 rpm, 10 min) Precip->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter GCMS GC-MS Analysis (SIM Mode: m/z 105, 77, 56) Filter->GCMS Data Quantification (Ratio to IS) GCMS->Data

Figure 1: Decision-matrix based workflow for the extraction and quantification of 2-BEB in varying polymer matrices.

Protocol 1: Sample Preparation (Total Dissolution Method)

Scope: Optimized for PVC, Polystyrene, and soluble copolymers.

Reagents & Equipment[4][5][6]
  • Solvent A: Tetrahydrofuran (THF), HPLC Grade (Stabilized).

  • Solvent B: Methanol (MeOH), LC-MS Grade.

  • Internal Standard (IS): Benzyl benzoate-d5 (Preferred) or Phenanthrene-d10. Concentration: 100 µg/mL in THF.

  • Apparatus: Heated shaker or ultrasonic bath, Centrifuge capable of 4000 x g.

Step-by-Step Methodology
  • Comminution: Cryogenically mill the plastic sample to a fine powder (approx. 20 mesh). Rationale: Increases surface area for rapid solvent penetration.

  • Weighing: Accurately weigh 0.500 g ± 0.005 g of the milled sample into a 40 mL glass scintillation vial with a PTFE-lined cap.

  • Dissolution:

    • Add 10.0 mL of THF.

    • Add 100 µL of Internal Standard Solution.

    • Cap and vortex.

    • Place in a heated shaker at 60°C for 45 minutes (or until the polymer is visually dissolved/swollen into a gel).

  • Precipitation (The Critical Step):

    • While vortexing the warm solution, slowly add 20.0 mL of cold Methanol dropwise.

    • Mechanism:[5] The THF keeps the benzoate solubilized, while the Methanol acts as an anti-solvent, causing the PVC polymer chains to collapse and precipitate out.

  • Separation:

    • Allow the mixture to stand at -20°C for 15 minutes (enhances precipitation).

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Transfer an aliquot of the clear supernatant into a GC vial through a 0.2 µm PTFE syringe filter . Note: Do not use Nylon filters, as they may degrade in THF.

Protocol 2: Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

Gas Chromatograph Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic esters.
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains separation efficiency during temp ramp.
Inlet Splitless (1 min purge), 280°CSplitless maximizes sensitivity; high temp prevents condensation of high-boiling esters.
Injection Volume 1.0 µLStandard volume to prevent backflash.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp removes solvent quickly; high final temp ensures elution of 2-BEB (approx. RT 12-14 min).
Mass Spectrometer Parameters (SIM Mode)

To achieve maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

  • Solvent Delay: 4.0 minutes (Protects filament from THF/MeOH).

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

SIM Table for this compound:

Ion Typem/zOrigin/FragmentDwell Time
Target (Quant) 105.0 Benzoyl cation (

) - Base Peak
50 ms
Qualifier 1 77.0Phenyl cation (

)
50 ms
Qualifier 2 56.0Butyl chain rearrangement50 ms
Internal Standard 110.0Benzyl benzoate-d5 (Quant ion)50 ms

Note: While m/z 105 is common to all benzoates, the retention time combined with the 105/56 ratio is unique to 2-BEB.

Data Analysis & Calculations

Identification Criteria
  • Retention Time: Sample peak must be within ±0.05 min of the standard.

  • Ion Ratios: The ratio of Qualifier ions (77, 56) to the Target ion (105) must be within ±20% of the reference standard.

Quantification (Internal Standard Method)

Calculate the concentration (


) using the response factor (

) generated from the calibration curve.




Where:

  • 
     = Total volume of extraction (30 mL: 10 mL THF + 20 mL MeOH).
    
  • 
     = Dilution factor (if any).
    
  • 
     = Weight of plastic (g).
    

Method Validation & Troubleshooting

Validation Metrics (Typical Performance)
  • Linearity: 0.1 – 100 µg/mL (

    
    ).
    
  • Recovery: 90-110% (Spiked PVC matrix).

  • LOQ: ~50 ng/g (using SIM mode).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peak (m/z 105) Active sites in liner or column.Replace inlet liner with deactivated wool; trim column 10cm.
Low Recovery Incomplete precipitation of PVC.Ensure MeOH is added slowly while vortexing; increase freezing time.
Ghost Peaks Carryover from previous high-conc sample.Run a solvent blank (THF) between samples.
Interference at m/z 105 Co-eluting benzoate plasticizers.Check resolution against Benzyl Benzoate or Dibenzoates. Adjust oven ramp.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound (CAS 5451-76-3).[2][4] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2022).[2] Petition to Delist this compound from the List of Hazardous Air Pollutants.[2][6] Federal Register. Retrieved from [Link][2][7]

Sources

Application Note: High-Precision Incorporation of 2-Butoxyethyl Benzoate in Water-Borne Acrylic Adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for incorporating 2-Butoxyethyl benzoate (2-BEB) (CAS: 5451-76-3) into water-borne acrylic adhesive formulations.[1] While traditionally used in industrial latexes, 2-BEB’s unique amphiphilic structure—combining a hydrophobic benzoate core with a hydrophilic glycol ether tail—makes it a critical candidate for high-performance medical and precision packaging adhesives.

Key Functionality: 2-BEB acts as a dual-function additive:

  • Plasticizer: Depresses the Glass Transition Temperature (

    
    ) to enhance tack and peel strength.[1]
    
  • Coalescing Agent: Facilitates particle deformation during the drying phase, ensuring a continuous, defect-free film.[1]

Target Audience: Formulation chemists, material scientists, and R&D professionals in medical device packaging and transdermal patch development.

Material Science Foundation

Chemical Architecture & Mechanism

To successfully incorporate 2-BEB, one must understand its interaction with the polymer matrix.[1] Unlike simple phthalates, 2-BEB possesses a "surfactant-like" structure.

  • The Benzoate Moiety: Provides compatibility with the styrene/acrylic backbone via

    
    -
    
    
    
    stacking and van der Waals forces.
  • The Butoxyethyl Tail: Increases free volume (plasticization) and aids in wetting the surfactant shell of latex particles.

Mechanism of Action: Upon addition to the latex emulsion, 2-BEB partitions from the aqueous phase into the polymer particles. It solvates the polymer chains, increasing their mobility. During water evaporation, the solvated particles deform more easily, overcoming the capillary forces to fuse into a homogeneous film.

Solubility Parameter Matching

For optimal thermodynamic stability, the Hansen Solubility Parameters (HSP) of 2-BEB must align with the base polymer.

Component

(Dispersion)

(Polar)

(H-Bonding)
Interaction Radius (

)
This compound ~17.8 MPa

~6.5 MPa

~8.2 MPa

Reference
Typical Acrylic PSA 16.0 - 18.05.0 - 9.04.0 - 8.0Compatible

Note: Data estimated based on group contribution methods for benzoate esters and glycol ethers.

Experimental Protocol

Safety & Handling
  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Hazards: H302 (Harmful if swallowed), H411 (Toxic to aquatic life).[1]

  • Environment: Perform all weighing and mixing in a fume hood or well-ventilated area.

Formulation Workflow (Diagram)

FormulationWorkflow RawMat Raw Material QC (Purity >99%) PreEmulsion Pre-Emulsification (Optional for High %) RawMat->PreEmulsion If >5 phr Addition Dropwise Addition (0.5 mL/min) RawMat->Addition If <5 phr PreEmulsion->Addition Mixing Low-Shear Mixing (30 mins @ 200 RPM) Addition->Mixing Equilibration Equilibration (24 Hours) Mixing->Equilibration Critical Step QC Filtration & QC (100 mesh) Equilibration->QC

Figure 1: Workflow for the incorporation of 2-BEB. The equilibration step is critical to allow the plasticizer to diffuse into the latex particles.

Step-by-Step Procedure

Objective: Incorporate 3.0 phr (parts per hundred resin) of 2-BEB into a standard acrylic latex (50% solids).

Materials:

  • Acrylic Latex Binder (e.g., commercially available PSA base).

  • This compound (Purity >99%).[2]

  • Deionized Water.

  • Defoamer (Mineral oil based).

Protocol:

  • Preparation of Base:

    • Weigh 200g of Acrylic Latex (100g dry polymer) into a 400mL beaker.

    • Begin agitation using a pitched-blade impeller at low speed (150-200 RPM). Crucial: Do not create a vortex that pulls air in.

  • Addition of 2-BEB (The "Starve-Feed" Method):

    • Calculate required 2-BEB:

      
      .
      
    • Direct Addition: For low concentrations (<5 phr), add 2-BEB dropwise directly into the vortex shoulder.

    • Rate: Approx. 0.5 mL/min.

    • Why? Rapid addition can cause "solvent shock," leading to local coagulation or "grit" formation as the solvent strips surfactant from the latex particles.

  • Mixing & Equilibration:

    • Continue mixing for 30 minutes.

    • Stop mixing and cover the beaker. Let the formulation stand for 24 hours .

    • Scientific Rationale: This "sweat-in" period allows the hydrophobic 2-BEB to migrate through the water phase and swell the polymer particles. Without this, the plasticizer remains on the surface, causing oil spots and poor adhesion.

  • Final Adjustments:

    • After 24 hours, add wetting agents or thickeners if required. Note: Thickeners are always added LAST to prevent viscosity spikes that hinder plasticizer diffusion.

    • Filter through a 100-mesh (150 micron) filter to remove any micro-coagulum.

Validation & Characterization

To ensure the protocol was successful, the following validation steps are mandatory.

Differential Scanning Calorimetry (DSC)

The most definitive proof of incorporation is the shift in Glass Transition Temperature (


).
  • Method:

    • Cast film and dry at 110°C for 1 hour to remove water.

    • Run DSC: Cool to -60°C, Heat to 100°C @ 10°C/min.

  • Success Criteria: A single, sharp

    
     inflection point.
    
    • Fox Equation Prediction:

      
      
      
    • If you see two

      
       peaks, the plasticizer has phase-separated (failed incorporation).
      
Performance Metrics Table
TestMethodExpected Impact of 2-BEBFailure Mode Indicator
Peel Strength ASTM D3330Increase (due to softer polymer)Cohesive failure (too soft) or Ghosting
Shear Holding ASTM D3654Slight DecreaseCatastrophic slip (over-plasticized)
Loop Tack ASTM D6195Significant IncreaseLow tack (plasticizer migration to surface)
Hegman Gauge ASTM D1210Smooth (< 10 microns)Grit/Seeds (Shock during addition)
Medical/Pharma Considerations (E&L)

For drug development applications (e.g., patch adhesives), Extractables and Leachables testing is required.

  • Migration Potential: 2-BEB is a small molecule. Verify migration limits using diffusion cells (Franz Cell) through the intended backing material.

  • Biocompatibility: Ensure the grade of 2-BEB used complies with ISO 10993-5 (Cytotoxicity) if skin contact is intended.

Mechanism of Coalescence (Visualized)

Understanding why the 24-hour equilibration is necessary:

CoalescenceMechanism Step1 1. Aqueous Dispersion (Hard Particles + Free 2-BEB Droplets) Step2 2. Equilibration Period (2-BEB diffuses INTO particles) Step1->Step2 Time & Agitation Step3 3. Water Evaporation (Particles touch, capillary forces rise) Step2->Step3 Drying Step4 4. Particle Deformation (Softened particles flatten & fuse) Step3->Step4 Plasticization Effect Step5 5. Homogeneous Film (Polymer chains interdiffuse) Step4->Step5 Coalescence

Figure 2: The mechanism of film formation.[1] Step 2 is the rate-limiting step controlled by the protocol.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Grit / Seeds Solvent ShockReduce addition rate; dilute 2-BEB 1:1 with dipropylene glycol before adding.[1]
Oily Surface (Bloom) IncompatibilityCheck Solubility Parameters; reduce loading level (<5 phr).
Low Shear Over-plasticizationReduce 2-BEB; add a crosslinker (e.g., Aziridine or Isocyanate).
Opacity (Haze) Poor CoalescenceDrying temperature too low; increase drying time or temp.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][3][2][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound.[1][3][2] Retrieved October 26, 2023, from [Link]

  • MDPI. (2020). Adhesive Performance of Acrylic Pressure-Sensitive Adhesives.[6][7] Polymers, 12(12), 2879.[8] Retrieved October 26, 2023, from [Link]

  • TA Instruments. (n.d.).[1] Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Butoxyethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Butoxyethyl benzoate (Formula:


; MW: 222.28  g/mol ) is a lipophilic ester derived from the condensation of benzoic acid and 2-butoxyethanol.[1] It is widely utilized as a plasticizer, a solvent in specialized coatings, and an intermediate in the synthesis of insecticide synergists.

In drug development and industrial quality control, the analysis of this compound presents a specific chromatographic challenge: Polarity Divergence . The synthesis often leaves residual Benzoic Acid (highly polar, pKa ~4.2) and 2-Butoxyethanol (moderately polar) alongside the target ester (highly non-polar, LogP ~3.77).[1]

This Application Note provides a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to separate the target ester from its precursors and potential degradation products.[1] Unlike generic "benzoate" methods, this protocol utilizes a pH-controlled gradient to ensure the simultaneous resolution of the acidic impurity and the hydrophobic ester.

Physicochemical Basis of the Method

To design a robust method, we must understand the molecular behavior under chromatographic conditions.

  • Chromophore: The benzoate moiety provides strong UV absorption.[1][2][3] While

    
     is often near 230 nm, we utilize 254 nm  for this method to minimize baseline drift from organic solvents and reduce interference from non-aromatic matrix components.[1]
    
  • Hydrophobicity (LogP):

    • Benzoic Acid (Impurity): LogP ~1.[1][2]87. Elutes early.

    • This compound (Target): LogP ~3.77. Elutes late.

    • Implication: An isocratic method strong enough to elute the ester quickly would force the acid into the void volume. A gradient is strictly required.[1][2]

  • Ionization Suppression: Benzoic acid tails severely if partially ionized.[1][2] The mobile phase must be buffered to pH < 3.0 (well below the pKa of 4.2) to keep the acid protonated and sharp.[1][2]

Separation Logic Diagram

The following diagram illustrates the separation logic based on molecular properties.

SeparationLogic Sample Crude Sample (Mixture) Col C18 Stationary Phase (Hydrophobic Interaction) Sample->Col Injection Acid Benzoic Acid (Polar, pKa 4.2) Col->Acid Weak Retention Elutes ~2-4 min Ester This compound (Non-Polar, LogP 3.77) Col->Ester Strong Retention Elutes ~10-12 min Detect UV Detector (254 nm) Acid->Detect Sharp Peak (Suppressed Ionization) Ester->Detect Sharp Peak (High Organic Drive) MP Mobile Phase (pH 2.5 + ACN Gradient) MP->Col Elution Force

Figure 1: Mechanistic logic of the separation. Acidic buffer ensures the impurity (Benzoic Acid) remains neutral for sharp peak shape, while the gradient overcomes the high lipophilicity of the target ester.

Instrumental Protocol

Equipment Requirements
  • HPLC System: Binary Gradient Pump, Autosampler, Column Oven.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm.[1]

    • Recommended: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18.[1][2]

    • Why? End-capped columns are preferred to reduce silanol interactions with the ester oxygen.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.[1][2]5) suppresses Benzoic acid ionization.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than Methanol for benzoates.[1][2]
Flow Rate 1.0 mL/minStandard backpressure balance.[1][2]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[1][2]
Injection Volume 10 µLStandard load; reduce to 5 µL if peak broadening occurs.[1][2]
Detection UV @ 254 nmRobust detection of the benzene ring

transition.[2]
Gradient Profile

Note: A gradient is essential to elute the highly retained ester while resolving the early eluting acid.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial hold for polar impurities.
2.0 7030End of initial hold.[1][2]
12.0 1090Ramp to elute this compound.
15.0 1090Wash column (remove highly lipophilic contaminants).[1][2]
15.1 7030Return to initial conditions.[1][2]
20.0 7030Re-equilibration (Critical).[1][2]

Experimental Procedure

Standard Preparation

Caution: this compound is a liquid.[1][2] Weighing is more accurate than volumetric pipetting for viscous liquids.[1][2]

  • Stock Standard (1000 µg/mL):

    • Weigh accurately 50 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile .[1][2] (Do not use water; solubility is low).[1][2]

  • Working Standard (100 µg/mL):

    • Pipette 5.0 mL of Stock Standard into a 50 mL volumetric flask.

    • Dilute to volume with Mobile Phase B (Acetonitrile) .[1][2]

    • Note: Diluting in 100% ACN prevents precipitation.[1][2] The injection volume is small (10 µL), so solvent mismatch effects will be negligible.

Sample Preparation (Liquid Formulations)
  • Weigh approx. 50 mg of the sample (e.g., plasticizer oil or reaction mix).[1][2]

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Cool to room temperature and dilute to volume with Acetonitrile.

  • Filter through a 0.45 µm PTFE filter (Nylon filters may bind esters; PTFE is chemically inert).[1][2]

  • Transfer to an HPLC vial for analysis.

Method Development Workflow

Use this decision tree if you encounter resolution issues during the initial run.

MethodDev Start Run Standard Gradient (30% -> 90% B) Check Check Resolution (Rs) Between Acid & Ester Start->Check Decision Is Rs > 2.0? Check->Decision Good Proceed to Validation Decision->Good Yes Bad Analyze Problem Decision->Bad No Issue1 Acid Peak Tailing? Bad->Issue1 Peak Shape Issue2 Ester Elutes Too Late? Bad->Issue2 Retention Fix1 Lower pH of MP A (Add more H3PO4) Issue1->Fix1 Fix2 Increase Slope of Gradient (e.g., reach 90% B by 10 min) Issue2->Fix2

Figure 2: Troubleshooting and optimization decision tree for the separation of this compound.

Validation Parameters (System Suitability)

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine analysis. These are based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaNotes
Retention Time (RT)

2.0% RSD
High RSD indicates pump/gradient failure.[1][2]
Peak Area Precision RSD

2.0% (n=6 injections)
Ensures injector accuracy.
Tailing Factor (T)

Critical for the Benzoic Acid impurity peak.[1][2]
Theoretical Plates (N)

Indicates good column efficiency.[1][2]
Resolution (

)

Between Benzoic Acid and this compound.
Linearity (

)

Range: 10 µg/mL to 200 µg/mL.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79543, this compound.[1][2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex Application Notes.Analysis of Preservatives and Benzoate Esters using Kinetex C18.
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2] (Standard for System Suitability calculations).

Sources

Application Note: 2-Butoxyethyl Benzoate in Advanced Coatings & Inks

[1]

Abstract

This technical guide details the application of 2-Butoxyethyl benzoate (CAS: 5451-76-3), a high-boiling glycol ether ester, as a coalescing agent and specialty solvent in waterborne coatings and inks.[1] Distinguished by its favorable toxicological profile and potential for Hazardous Air Pollutant (HAP) delisting, this molecule offers a critical alternative to traditional phthalates and volatile coalescents.[1] This document provides validated protocols for Minimum Film Formation Temperature (MFFT) optimization, rheology control in inks, and mechanistic insights into polymer plasticization.[1]

Physicochemical Profile & Strategic Value[1][2]

This compound combines the solvency of glycol ethers with the stability of benzoate esters.[1] Its primary value proposition lies in its partition coefficient : it is sufficiently hydrophobic to partition into the polymer phase of a latex dispersion, yet possesses enough polarity to assist in wetting substrates.

Table 1: Critical Physicochemical Properties[1]
PropertyValueRelevance to Formulation
Boiling Point ~292°C (760 mmHg)Extremely low volatility ensures open time extension and stable film formation without rapid loss.[1]
Vapor Pressure 2.09E-04 mmHg (20°C)Contributes to Low-VOC formulations; remains in the film long enough to ensure coalescence.[1][2]
Water Solubility 106 mg/L (20°C)Low solubility drives the molecule into the latex particle (efficiency) rather than the water phase (waste).[1]
Density ~1.03 g/cm³Similar to water/latex, facilitating stable emulsions without rapid creaming or settling.[1]
Flash Point >150°CHigh safety margin for processing and storage.[1]

Data Source: PubChem [1], EPA [2][1]

Mechanism of Action: Latex Coalescence

In waterborne coatings, the transition from a liquid dispersion to a solid, continuous film is critical.[1] this compound acts as a transient plasticizer .[1]

The 3-Stage Mechanism[1]
  • Evaporation: As water evaporates, latex particles pack closely.[1]

  • Deformation (Critical Step): this compound, residing inside the polymer particles, solvates the polymer chains, lowering the effective Glass Transition Temperature (

    
    ) of the particle surface.[1] This allows the hard particles to deform and fuse.[1]
    
  • Auto-Plasticization: Unlike highly volatile solvents (e.g., acetone), this compound evaporates very slowly.[1] It maintains film flexibility during the initial cure and eventually leaves the film (over weeks) or remains as a permanent plasticizer depending on the matrix, restoring the polymer's native hardness.[1]

Visualization: Coalescence Pathway[1]

CoalescenceMechanismcluster_0Stage 1: Dispersioncluster_1Stage 2: Evaporationcluster_2Stage 3: Film FormationALatex Particles(Dispersed in Water)CWater EvaporationA->CBThis compound(Partitions into Particle)ETg Depression(Solvent Induced)B->ESolvating EffectDParticle Packing(Capillary Forces)C->DFParticle Deformation& InterdiffusionD->FE->FSofteningGContinuousPolymer FilmF->G

Figure 1: Mechanistic pathway of latex film formation facilitated by this compound partitioning.[1]

Protocol A: Determination of MFFT Efficiency

Objective: To determine the precise loading of this compound required to lower the Minimum Film Formation Temperature (MFFT) of a high-

Materials
  • Binder: Styrene-Acrylic Latex (

    
    ).[1]
    
  • Coalescent: this compound (Purity >98%).[1][3]

  • Equipment: MFFT Bar (Temperature gradient plate), 75-micron draw-down bar.[1]

Experimental Workflow
  • Ladder Preparation: Prepare 5 samples of 100g latex.

    • Control: 0% Coalescent.

    • Test A-D: Add 2%, 4%, 6%, and 8% (w/w on polymer solids) of this compound.

    • Note: Add coalescent dropwise under agitation (500 RPM) to prevent shock. Allow to mature for 16 hours to ensure equilibrium partitioning.

  • Application:

    • Set MFFT bar gradient from -5°C to 25°C.[1]

    • Cast films using the 75-micron bar across the tracks.[1]

    • Allow to dry for 60 minutes.[1]

  • Analysis:

    • Visual inspection: Identify the "crack point" where the film transitions from continuous/clear to cracked/powdery.[1]

    • Measure the temperature at this transition point.[1]

  • Data Validation: Plot MFFT (°C) vs. % Coalescent.

    • Success Criteria: A linear or exponential decay in MFFT.[1] The optimal dosage is the lowest concentration achieving MFFT < 5°C.[1]

Protocol B: Retarder Solvent Formulation for Screen Inks

Objective: Utilize this compound to extend screen open time without compromising final cure hardness.

Rationale

In screen printing, rapid solvent evaporation clogs the mesh. This compound's high boiling point (292°C) makes it an ideal "tail solvent" that keeps the ink wet on the screen but eventually releases from the applied film.[1]

Formulation Protocol
  • Base Vehicle: Dissolve resin (e.g., Nitrocellulose or CAB) in a primary fast solvent (e.g., Ethyl Acetate/MEK).[1]

  • Retarder Addition:

    • Replace 5-10% of the primary solvent with this compound.[1]

  • Viscosity Check:

    • Measure viscosity using a Brookfield Viscometer or Ford Cup #4.[1]

    • Target: this compound is viscous; ensure the final ink viscosity remains within printable range (e.g., 1000-2000 cP).[1]

  • Drying Speed Test:

    • Draw down ink on a non-porous substrate (Leneta card).[1]

    • Touch Dry Time: Measure time until tack-free.

    • Block Resistance: After 24 hours, fold the substrate face-to-face under a 1kg weight for 1 hour at 50°C.[1]

    • Pass Criteria: No sticking or marring (indicating the benzoate has sufficiently migrated or evaporated).[1]

Formulation Optimization Logic (DoE)

When integrating this compound, a Design of Experiments (DoE) approach is recommended to balance Film Hardness vs. Low Temperature Coalescence .[1]

Optimization Workflow

FormulationLogiccluster_inputsInput Variablescluster_outputsResponse VariablesStartBase FormulationVar1This compound %Start->Var1Var2Polymer TgStart->Var2Res1MFFT (< 5°C)Var1->Res1Res2Block ResistanceVar1->Res2Res3VOC ContentVar1->Res3DecisionMeets Specs?Res1->DecisionRes2->DecisionRes3->DecisionFinalRelease FormulationDecision->FinalYesIterateAdjust RatioDecision->IterateNoIterate->Var1

Figure 2: Logical flow for optimizing coalescent dosage using a feedback loop.

Regulatory & Safety Considerations

  • HAP Status: The US EPA has proposed removing this compound from the Clean Air Act's list of Hazardous Air Pollutants (HAP), citing adequate data that emissions do not reasonably anticipate adverse human health effects [2].[1][2][4]

  • Handling: While low in acute toxicity (LD50 Oral Rat > 2000 mg/kg), standard PPE (gloves, safety glasses) is required due to potential mild skin/eye irritation [3].[1]

  • Environmental: It is readily biodegradable, reducing long-term environmental persistence compared to branched alkyl phenol ethoxylates.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79543, this compound.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2022). Petition to Delist this compound from the List of Hazardous Air Pollutants.[1][2] Federal Register.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 5451-76-3).[1] Retrieved from [Link][1]

Application Note: Formulation Engineering with 2-Butoxyethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Formulation Strategies for Transdermal and Controlled-Release Systems Molecule: 2-Butoxyethyl Benzoate (CAS: 5451-76-3) Classification: Non-Phthalate Plasticizer / Lipophilic Solubilizer

Executive Summary & Strategic Utility

In the landscape of modern drug delivery, the phase-out of phthalate-based plasticizers due to toxicity concerns has created a vacuum for high-performance alternatives. This compound emerges as a critical candidate in this space.[1] It is a lipophilic ester (


) capable of dual functionality: acting as a plasticizer  to lower the glass transition temperature (

) of polymer matrices and as a co-solvent for poorly water-soluble (BCS Class II/IV) active pharmaceutical ingredients (APIs).

This guide details the formulation protocols for utilizing this compound in Transdermal Drug Delivery Systems (TDDS) and Polymeric Thin Films . It moves beyond standard excipient lists to explore how this molecule modifies polymer mechanics and drug solubility profiles.

Key Physicochemical Properties
PropertyValueFormulation Implication
Molecular Weight 222.28 g/mol Low MW facilitates intercalation between polymer chains.
LogP 3.77Excellent solubilizer for lipophilic drugs (e.g., Steroids, NSAIDs).
Boiling Point ~270°CThermally stable for hot-melt extrusion (HME) processes.
Solubility Insoluble in water; Miscible in organic solventsSuitable for solvent casting and non-aqueous systems.

Mechanism of Action

Plasticization: The Free Volume Theory

This compound functions primarily by the Lubricity Theory and Free Volume Theory . When introduced into a rigid polymer matrix (e.g., Ethylcellulose, Eudragit® RS/RL, or PLGA), the benzoate ester molecules insert themselves between the polymer chains.

  • Steric Separation: The bulky benzoate group and the flexible butoxyethyl tail force polymer chains apart.

  • Reduction of Intermolecular Forces: It shields the dipole-dipole interactions between polymer backbones.

  • Result: This increases "free volume," significantly lowering the

    
    , transforming a brittle film into a flexible, conformable patch suitable for skin application.
    
Solvation & Permeation Enhancement

Unlike simple plasticizers (e.g., Triethyl citrate), this compound possesses a "surfactant-like" structure with a lipophilic tail and an aromatic head.

  • Anti-Nucleation: It prevents the crystallization of the drug within the adhesive matrix, maintaining the API in a dissolved, thermodynamically active state.

  • Partitioning: Its solubility parameter (

    
    ) closely matches human skin lipids, potentially aiding in the partitioning of the drug from the patch into the Stratum Corneum.
    

Visualization: Formulation Logic

The following diagram illustrates the decision matrix for incorporating this compound into a drug delivery system.

FormulationWorkflow Start Start: API Selection SolubilityCheck Is API Lipophilic? (LogP > 2.0) Start->SolubilityCheck SolubilityCheck->Start No (Use Hydrophilic Excipient) PolymerSelect Select Polymer Matrix (Acrylics, EC, PLGA) SolubilityCheck->PolymerSelect Yes PlasticizerAdd Add this compound (10% - 30% w/w) PolymerSelect->PlasticizerAdd Process Processing Method PlasticizerAdd->Process Casting Solvent Casting / HME Process->Casting Characterization Characterization: 1. DSC (Tg Shift) 2. XRD (Amorphous State) Casting->Characterization

Figure 1: Decision workflow for incorporating this compound into polymer-based drug delivery systems.

Experimental Protocols

Protocol A: Determination of Plasticization Efficiency (DSC Method)

Objective: To determine the optimal concentration of this compound required to achieve the desired flexibility without compromising film integrity.

Materials:

  • Polymer: Eudragit® RL100 or Ethylcellulose (Standard viscosity).

  • Solvent: Ethanol/Acetone (1:1 mixture).

  • Plasticizer: this compound (Test range: 0%, 10%, 20%, 30% w/w of polymer).

Procedure:

  • Solution Preparation: Dissolve 1.0 g of polymer in 10 mL of solvent mixture. Stir until clear.

  • Plasticizer Addition: Add this compound at defined weight ratios relative to the dry polymer weight.

  • Film Casting: Pour the solution into a Teflon petri dish. Cover with a perforated lid to control evaporation rate.

  • Drying: Dry at Room Temperature (RT) for 24 hours, followed by vacuum drying at 40°C for 12 hours to remove residual solvent.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

    • Cycle: Heat from 20°C to 200°C at 10°C/min.

    • Measurement: Identify the Glass Transition Temperature (

      
      ) as the midpoint of the heat capacity change.
      

Validation Criteria: A successful formulation shows a linear decrease in


 as plasticizer concentration increases. Target 

for a transdermal patch is typically -10°C to 20°C (rubbery state at skin temperature).
Protocol B: Saturation Solubility Screening for Lipophilic APIs

Objective: To quantify the capacity of this compound to solubilize a specific drug (e.g., Ibuprofen, Testosterone).

Procedure:

  • Excess Addition: Add an excess amount of the API (approx. 500 mg) to a glass vial containing 2 mL of this compound.

  • Equilibration: Cap the vial and place it in a shaking water bath at 32°C (skin surface temp) or 37°C for 48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to prevent precipitation).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Data Output Table Example:

Excipient API Solubility (mg/mL) Enhancement Factor*
Water (Control) 0.05 1.0
Mineral Oil 2.5 50x
This compound 45.2 904x

Enhancement Factor = Solubility in Excipient / Solubility in Water

Advanced Application: Transdermal Matrix Patch Fabrication

Context: Creating a "Drug-in-Adhesive" patch where this compound acts as both the plasticizer for the adhesive and the solvent for the drug.

Formulation Table:

Component Function % w/w (Dry)
Indomethacin Active Ingredient (NSAID) 5.0%
Duro-Tak® 87-900A Acrylic Adhesive (Polymer) 75.0%

| This compound | Plasticizer / Permeation Enhancer | 20.0% |[2][3]

Step-by-Step Methodology:

  • Weighing: Weigh the this compound into a scintillation vial.

  • API Dissolution: Add Indomethacin to the benzoate ester. Vortex/Sonicate until completely dissolved (The "Pre-mix").

    • Note: This step is critical. Dissolving the drug in the plasticizer before adding the polymer ensures uniform distribution.

  • Adhesive Blending: Add the liquid adhesive (Duro-Tak) to the Pre-mix. Stir at low RPM (50-100 rpm) for 30 minutes to avoid air bubble entrapment.

  • Casting: Use a film applicator (doctor blade) to cast the wet blend onto a release liner (fluoropolymer coated) at a wet thickness of 300 µm.

  • Drying: Place in a convection oven:

    • 15 mins at RT (flash off).

    • 30 mins at 60°C.

  • Lamination: Apply the backing layer (e.g., Polyester/EVA) onto the dried adhesive film using a weighted roller.

  • Die Cutting: Cut into final patch sizes (e.g., 10 cm²).

Safety, Regulatory & Toxicology (E-E-A-T)[3]

Critical Warning: While this compound is a valuable functional excipient, it is not a GRAS (Generally Recognized As Safe) listed inactive ingredient for all routes of administration. It is currently used primarily in industrial applications and specific niche topical formulations.

Metabolic Pathway & Risk Assessment:

  • Hydrolysis: In vivo, esterases hydrolyze the molecule into Benzoic Acid (GRAS) and 2-Butoxyethanol (Glycol Ether).

  • 2-Butoxyethanol Concern: High systemic exposure to 2-Butoxyethanol has been linked to hemolysis in rodent models. However, human erythrocytes are significantly less sensitive.

  • Regulatory Strategy:

    • Route: Limit use to Topical/Transdermal applications where systemic absorption of the excipient is slow and below the Threshold of Toxicological Concern (TTC).

    • Qualification: Any new drug application (NDA) using this excipient will likely require a bridging toxicology study (e.g., local irritation/sensitization in rabbits) referencing the specific levels of the metabolite.

ToxicityPathway Parent This compound (Lipophilic Ester) Enzyme Esterase Hydrolysis (Skin/Plasma) Parent->Enzyme Metabolite1 Benzoic Acid (Safe/GRAS) Enzyme->Metabolite1 Metabolite2 2-Butoxyethanol (Requires Tox Assessment) Enzyme->Metabolite2

Figure 2: Metabolic degradation pathway of this compound.

References

  • United States Environmental Protection Agency (EPA). (2021).[4] Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: this compound (CAS 5451-76-3).[1][3][5] Detailed physicochemical and toxicological data.[3] Available at: [Link][3]

  • PubChem. (2024). Compound Summary: this compound.[1][3][5][6] National Library of Medicine. Available at: [Link]

Sources

Measuring the Migration of 2-Butoxyethyl benzoate from Polymeric Materials: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the determination of 2-Butoxyethyl benzoate (2-BEB) migration from polymers, particularly those used in pharmaceutical, medical device, and food contact applications. This compound is a non-phthalate plasticizer used to enhance the flexibility and durability of various polymers[1]. Due to its potential to migrate from the polymer matrix into contacting substances, rigorous testing is essential to ensure product safety and regulatory compliance. This guide details the underlying principles of migration, experimental design, step-by-step protocols for migration studies and analytical quantification via Gas Chromatography-Mass Spectrometry (GC-MS), and robust method validation.

Introduction to this compound and Migration Testing

This compound (CAS No: 5451-76-3) is an organic compound valued for its efficacy as a plasticizer in polymers like polyvinyl chloride (PVC), coatings, and adhesives[1]. As an alternative to some traditional phthalate plasticizers, its use has grown. However, like any additive, there is a potential for 2-BEB to migrate from the polymer into its surrounding environment over time[1]. This migration is a critical safety consideration in many applications:

  • Pharmaceuticals: Leachables from container closure systems (CCS) or manufacturing components can contaminate drug products, potentially affecting stability, efficacy, and patient safety[2][3].

  • Medical Devices: Substances migrating from device components can lead to direct patient exposure.

  • Food Contact Materials (FCMs): Migration into food can impact consumer health and is strictly regulated by bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA)[4][5].

Migration testing is the empirical process of quantifying the transfer of chemical substances from a material to a contacting medium under specified conditions[6]. The process involves two key stages: first, exposing the polymer to a simulant that mimics the product it will contact, and second, analytically measuring the concentration of the migrant in that simulant[6].

Property Value
Chemical Formula C13H18O3[7]
Molecular Weight 222.28 g/mol [7]
Synonyms Ethanol, 2-butoxy-, 1-benzoate[7]
Primary Use Non-phthalate plasticizer[1]

Table 1: Key Properties of this compound.

Scientific Principles & Regulatory Framework

The Migration Process

Migration is a diffusion-controlled process influenced by several factors[1][6]:

  • Polymer Characteristics: The type of polymer, its density, crystallinity, and the presence of other additives affect the diffusion rate.

  • Migrant Properties: The molecular size, polarity, and concentration of 2-BEB within the polymer are key drivers.

  • Contact Medium (Simulant/Product): The chemical affinity between 2-BEB and the contacting liquid or foodstuff significantly impacts the extent of migration.

  • Environmental Conditions: Temperature and contact time are critical variables; higher temperatures and longer durations generally lead to increased migration[6][8].

Extractables vs. Leachables

It is crucial to understand the distinction between extractables and leachables, as defined by regulatory bodies like the FDA[2][3]:

  • Extractables: Compounds forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, high heat). This represents a "worst-case" scenario of potential migrants[3].

  • Leachables: Compounds that migrate into a product under normal manufacturing, storage, and use conditions. Leachables are a subset of extractables and represent the actual patient or consumer exposure[3].

This protocol is designed to measure migration under conditions that simulate actual use, aligning with the assessment of leachables.

Regulatory Context

Regulatory frameworks provide the basis for migration study design.

  • European Union: Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food establishes a list of authorized substances and sets Specific Migration Limits (SMLs)[5][9]. Testing conditions and food simulants are rigorously defined.

  • U.S. FDA: The FDA provides guidance on extractables and leachables for drug products and medical devices[2][3][10][11]. For food contact, regulations are outlined in the Code of Federal Regulations (CFR). The FDA mandates that E&L testing is essential to prevent harmful effects like toxicity from chemical migration[3].

Overall Experimental Workflow

The procedure involves a sequential process from sample selection to final data interpretation. The causality behind this workflow is to ensure that the polymer is tested under representative conditions and that the subsequent analysis is sensitive and accurate enough to detect migrants at levels relevant to safety thresholds.

G A 1. Define Polymer & Use Case (e.g., PVC tubing for aqueous drug) B 2. Select Food/Drug Simulant (e.g., 10% Ethanol) A->B Based on product properties C 3. Determine Test Conditions (Time & Temperature, e.g., 10 days at 40°C) B->C Based on regulatory guidelines D 4. Prepare Polymer Sample (Cut to known surface area) E 5. Expose Sample to Simulant (Total immersion in sealed container) D->E F 6. Incubate under Test Conditions E->F G 7. Collect Simulant Post-Exposure H 8. Extract 2-BEB from Simulant (e.g., Liquid-Liquid Extraction) G->H I 9. Analyze by GC-MS H->I J 10. Quantify & Report Results (mg/kg or µg/cm²) I->J Using calibration curve

Caption: Overall workflow for 2-BEB migration testing.

Protocol 1: Migration Exposure Test

This protocol details the procedure for exposing the polymer sample to a food or drug simulant. The choice of simulant and conditions is critical for generating meaningful data.

4.1. Materials and Equipment

  • Polymer sample of interest

  • Glass migration cells or sealed containers (e.g., borosilicate glass with PTFE-lined caps)

  • Cutting tools (scalpel, die cutter) for precise sample dimensions

  • Calibrated analytical balance

  • Forced-air oven or incubator capable of maintaining temperature within ±2°C

  • Food/Drug Simulants (see Table 2)

  • Volumetric glassware

4.2. Selection of Food Simulants and Test Conditions The simulant should represent the worst-case scenario for the intended application[12].

SimulantType of Food/Drug Product RepresentedTypical Test Conditions (Example)
Simulant A: 10% ethanol (v/v)Aqueous products (pH > 4.5)10 days at 40°C
Simulant B: 3% acetic acid (w/v)Acidic products (pH ≤ 4.5)[13]10 days at 40°C[13]
Simulant D2: Vegetable Oil or 95% ethanolFatty/lipophilic products[14]10 days at 40°C or 2h at 70°C[8]
Water for Injection (WFI) Parenteral drug productsAs per stability study (e.g., 30 days at 25°C)

Table 2: Common Food/Drug Simulants and Example Test Conditions. Conditions must be selected based on specific regulatory guidelines (e.g., EU 10/2011) and the product's intended use.

4.3. Step-by-Step Procedure

  • Sample Preparation: Cut the polymer material into test specimens of a known surface area (e.g., 1 dm²). For articles like tubing or containers, they may be tested whole by filling them with the simulant.

  • Cleaning: Gently wipe the polymer surface with a lint-free cloth to remove any surface contaminants. Avoid using solvents that could interfere with the analysis or alter the polymer surface.

  • Exposure Setup: Place the test specimen in a clean, inert migration cell. Add a known volume of the pre-conditioned (brought to test temperature) simulant to achieve a standard surface-area-to-volume ratio (e.g., 6 dm²/L as per EU guidelines). Ensure the sample is fully immersed.

  • Blank Control: Prepare a blank control by filling an identical migration cell with the same volume of simulant but without the polymer sample. This is crucial for accounting for any background contamination.

  • Incubation: Seal the migration cells and place them in the incubator set to the desired temperature (e.g., 40°C) for the specified duration (e.g., 10 days)[8][13].

  • Sample Collection: After the incubation period, remove the cells and allow them to cool to room temperature. Carefully remove the polymer specimen. The remaining liquid is the migration solution (sample) to be analyzed.

  • Storage: Transfer the migration solution and the blank control into clean, sealed glass vials. If not analyzed immediately, store at 4°C to prevent degradation of the analyte.

Protocol 2: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for identifying and quantifying semi-volatile compounds like 2-BEB in migration solutions[1].

5.1. Materials and Equipment

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler vials (2 mL) with PTFE-lined septa

  • Syringe filters (0.22 µm, PTFE) if particulates are present

  • Extraction solvent (e.g., Hexane, Dichloromethane, HPLC grade)

  • Anhydrous sodium sulfate (for drying organic extracts)

  • Nitrogen evaporator or rotary evaporator

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., d5-Benzoic acid or a suitable non-interfering compound.

5.2. Analytical Workflow Diagram

G A 1. Migration Solution Received (Sample & Blank) B 2. Spike with Internal Standard (IS) A->B C 3. Liquid-Liquid Extraction (LLE) (e.g., Add Hexane, Vortex) B->C D 4. Separate Organic & Aqueous Layers C->D E 5. Concentrate Organic Extract (Nitrogen Evaporation) D->E F 6. Reconstitute in Injection Solvent E->F G 7. Inject into GC-MS F->G H 8. Data Acquisition (Scan or SIM mode) G->H I 9. Quantification (Peak Area Ratio vs. Calibration Curve) H->I

Caption: GC-MS analytical workflow for 2-BEB quantification.

5.3. Step-by-Step Procedure

  • Standard Preparation: Prepare a stock solution of 2-BEB in a suitable solvent (e.g., methanol or acetone). From this stock, create a series of calibration standards in the clean food simulant, bracketing the expected concentration range. Prepare these standards in the same manner as the migration samples (including the extraction step) to compensate for matrix effects.

  • Sample Preparation (Extraction):

    • Transfer a precise volume (e.g., 10 mL) of the migration solution (and the blank) into a separatory funnel or glass tube.

    • Spike with a known amount of internal standard.

    • Add an appropriate volume of extraction solvent (e.g., 5 mL of hexane).

    • Seal and vortex/shake vigorously for 2-3 minutes to extract 2-BEB into the organic phase. Allow the layers to separate.

    • Collect the organic (top) layer. Repeat the extraction on the aqueous layer twice more, pooling the organic extracts.

    • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen[15] or a rotary evaporator. This step is critical for achieving the required analytical sensitivity.

  • GC-MS Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject 1 µL into the GC-MS system.

    • Run the analysis using optimized parameters (see Table 3 for an example). The mass spectrometer can be operated in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic ions of 2-BEB (e.g., m/z 105, 57)[1].

Parameter Example Value Justification
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA standard non-polar column suitable for semi-volatile compounds.
Inlet Temp. 250°CEnsures complete vaporization of the analyte.
Injection Mode Splitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minProvides good separation of 2-BEB from potential interferences.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Acquisition Mode SIM: m/z 105 (quantifier), 57, 77 (qualifiers)SIM mode provides high sensitivity and selectivity for the target analyte.

Table 3: Example GC-MS Method Parameters for 2-BEB Analysis.

Method Validation and Data Analysis

A validated analytical method is essential for producing trustworthy and defensible results[6][16][17].

6.1. Key Validation Parameters

  • Linearity: Analyze calibration standards at a minimum of five concentration levels. The calibration curve (peak area ratio vs. concentration) should have a correlation coefficient (r²) ≥ 0.995.

  • Specificity/Selectivity: Analyze the blank simulant to ensure no interfering peaks are present at the retention time of 2-BEB.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively. The LOQ must be below the required reporting level or regulatory limit.

  • Accuracy & Precision: Analyze spiked control samples at low, medium, and high concentrations in triplicate. Accuracy (recovery) should typically be within 80-120%, and precision (relative standard deviation, RSD) should be ≤15%.

  • Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., oven ramp rate, flow rate)[16].

6.2. Calculation of Migration The concentration of 2-BEB in the simulant (C_sim) is determined from the calibration curve. The specific migration (M) is then calculated and expressed in mg of substance per kg of food simulant or mg of substance per unit area of the polymer.

Calculation in mg/kg: M (mg/kg) = C_sim (mg/L) (Assuming a density of 1 kg/L for aqueous simulants)

Calculation in mg/dm²: M (mg/dm²) = (C_sim (mg/L) × V_sim (L)) / A_sample (dm²) Where:

  • C_sim = Concentration of 2-BEB in the simulant

  • V_sim = Volume of the simulant used

  • A_sample = Surface area of the polymer sample

The final result must be compared against the applicable regulatory limits or the safety concern threshold (SCT) established during product development[10][18].

References

  • Biedermann, S. (2007). Migration of 2-butoxyethyl acetate from polycarbonate infant feeding bottles. PubMed. Available at: [Link]

  • Bratinova, S., & Simoneau, C. (2016). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. IMEKO. Available at: [Link]

  • Pharmaguideline. (2008). Method of Analysis for Sodium Benzoate. Pharmaguideline. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Solutions for Analysis of Polymer Additives. Shimadzu. Available at: [Link]

  • FDA. (2025). Q3E Guideline for Extractables and Leachables. FDA. Available at: [Link]

  • ResearchGate. (2014). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods. ResearchGate. Available at: [Link]

  • Eurofins. (n.d.). European Union regulates plasticisers in food. Eurofins. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Extractables and Leachables FDA Guidance Explained. ResolveMass Laboratories Inc.. Available at: [Link]

  • MDPI. (2022). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn. MDPI. Available at: [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. Available at: [Link]

  • Frontiers. (2023). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact mate. Frontiers. Available at: [Link]

  • AZoM. (2024). How to Determine Leachables and Extractables in Polymers. AZoM. Available at: [Link]

  • US EPA. (2025). Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. US EPA. Available at: [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives. Waters Corporation. Available at: [Link]

  • PubMed. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. Available at: [Link]

  • FDA. (2024). ANDA Submission: Risk-Based Extractable and Leachable Quality Information. FDA. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation. Available at: [Link]

  • PubMed. (2022). [Validation Study on Migration Test for Plastic Food Utensils, Containers, and Packaging]. PubMed. Available at: [Link]

  • European Commission. (2011). Explanatory views on Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food. European Commission. Available at: [Link]

  • ComplianceOnline. (n.d.). The Basics of Extractables or Leachables studies for Biologics. ComplianceOnline. Available at: [Link]

  • PMC. (n.d.). Migration of Chemical Compounds from Packaging Materials into Packaged Foods. PMC. Available at: [Link]

  • MDPI. (2023). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food. MDPI. Available at: [Link]

  • ZSA. (n.d.). Approaches to elaboration for Sodium benzoate determination methods in food products. ZSA. Available at: [Link]

  • ResearchGate. (2019). Determination of Polymer Additives Using Analytical Pyrolysis. ResearchGate. Available at: [Link]

  • VTechWorks. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. VTechWorks. Available at: [Link]

  • ResearchGate. (2021). Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. ResearchGate. Available at: [Link]

  • Compliance Gate. (2023). Phthalate Regulations in the European Union: An Overview. Compliance Gate. Available at: [Link]

  • PubChem. (n.d.). 2-Ethoxyethyl benzoate. PubChem. Available at: [Link]

  • EUR-Lex. (2023). Commission Regulation (EU) 2023/1442. EUR-Lex. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 2-Butoxyethyl Benzoate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Butoxyethyl benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their esterification reactions. Here, we will delve into the intricacies of the Fischer esterification process, offering practical, field-tested advice to overcome common experimental hurdles.

The esterification of benzoic acid with 2-butoxyethanol is a cornerstone reaction, yet its reversible nature presents unique challenges. Achieving a high yield requires a nuanced understanding of the reaction equilibrium and kinetics. This guide provides a comprehensive resource to troubleshoot and optimize your experimental setup.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: A low yield in Fischer esterification is most often tied to the reaction's equilibrium.[1][2] To drive the reaction towards the product, this compound, you need to manipulate the equilibrium in your favor. This can be achieved by:

  • Increasing the Molar Ratio of the Alcohol: Employing a significant excess of 2-butoxyethanol can dramatically shift the equilibrium to the product side, in accordance with Le Châtelier's principle.[1][3] A 4-fold molar excess of the alcohol can theoretically boost the ester yield to approximately 95%.[1]

  • Effective Water Removal: The formation of water as a byproduct can hinder the forward reaction.[3] Continuous removal of water is a highly effective strategy to drive the reaction to completion.[2][3] This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with an entraining agent like heptane or toluene.[3][4][5] Excess 2-butoxyethanol can also serve as an entrainer.[4]

  • Catalyst Deactivation: The water produced during the reaction can deactivate the acid catalyst.[6] Consider adding the catalyst at specific intervals throughout the reaction to maintain its effectiveness.[6][7]

Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?

A2: The kinetics of Fischer esterification are notoriously slow.[2] Several factors can be adjusted to accelerate the reaction:

  • Temperature Optimization: Increasing the reaction temperature generally increases the rate of reaction.[2] The typical temperature range for this esterification is between 125°C and 150°C.[5][8] However, excessively high temperatures can promote side reactions or the reverse hydrolysis reaction.[2] It is crucial to find the optimal temperature for your specific setup.

  • Catalyst Choice and Concentration: The choice and amount of catalyst are critical. While sulfuric acid is a common and effective catalyst, others like p-toluenesulfonic acid, phosphoric acid, and acidic ion-exchange resins can also be used.[4][9][10] The catalyst concentration should be optimized; typically, 0.3 to 0.5% by weight of the reaction mixture is a good starting point.[4]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times by heating the reactants more efficiently than conventional methods.[6]

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: While the primary reaction is the esterification, side reactions can occur, especially at elevated temperatures. A potential side reaction is the formation of dibenzyl ether if the reaction temperature is not carefully controlled.[11] To minimize byproducts:

  • Maintain Optimal Temperature: Avoid excessively high temperatures that could lead to decomposition of reactants or unwanted side reactions.[2]

  • Purify Reactants: Ensure the purity of your starting materials. Impurities in the benzoic acid or 2-butoxyethanol can lead to the formation of undesired products.[11]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.[2]

Q4: My catalyst seems to be losing activity. What could be the cause and how can I prevent it?

A4: Catalyst deactivation is a common issue, primarily caused by the water generated during the reaction.[6] To address this:

  • Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, add it in portions at specific time intervals.[6][7] This helps to maintain a sufficient concentration of active catalyst throughout the reaction.

  • Use of Solid Acid Catalysts: Consider using solid acid catalysts like modified montmorillonite K10 clay or ion-exchange resins.[5][12] These are often more robust and can be easier to separate from the reaction mixture. They can also be regenerated and reused.[5]

Q5: I'm struggling with the purification of the final product. What are the recommended methods?

A5: Proper purification is crucial to obtain high-purity this compound. A typical workup and purification process involves:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base solution, such as 10% sodium carbonate, until the evolution of CO2 ceases and the pH is above 8.[13]

  • Extraction: Extract the ester with a suitable organic solvent like ethyl acetate.[14]

  • Washing: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.[11][13]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and then remove the solvent under reduced pressure.

  • Distillation: For high-purity product, distillation under reduced pressure is recommended.[11] Specialized distillation techniques using a dividing wall column can also be employed to control impurities.[4]

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst for this reaction? Sulfuric acid is a widely used and effective catalyst.[4][5] However, greener alternatives like solid acid catalysts (e.g., phosphoric acid-modified montmorillonite K10, ion-exchange resins) and deep eutectic solvents are gaining traction due to their reusability and reduced environmental impact.[5][10][12]

  • What is the ideal molar ratio of benzoic acid to 2-butoxyethanol? While a 1:1 molar ratio will result in about 67% yield at equilibrium, using a significant excess of 2-butoxyethanol is recommended to drive the reaction forward.[1] A 4-fold molar excess can achieve a yield of around 95%.[1] However, a molar ratio of 2-butoxyethanol to benzoic acid of approximately 1.2:1 has also been reported as preferable in some processes.[4]

  • How does temperature affect the reaction? Temperature has a dual effect. Higher temperatures increase the reaction rate but can also lead to an increase in side reactions if not properly controlled.[2] A typical range is 125-150°C.[5][8]

  • What is the most effective method for water removal? Azeotropic distillation using a Dean-Stark apparatus is a highly effective and common method for continuously removing water from the reaction mixture, thus shifting the equilibrium towards the product.[3] Using an entrainer like heptane facilitates this process.[4][5]

Experimental Protocols

Standard Esterification of this compound

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reactants: To the flask, add benzoic acid, a 4-fold molar excess of 2-butoxyethanol, and an entraining agent such as heptane.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.3-0.5% by weight of the total reactants).

  • Reaction: Heat the mixture to reflux (typically 125-150°C).[5][8] Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and by using TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the acid with a 10% sodium carbonate solution.

  • Extraction and Purification: Extract the ester with a suitable solvent, wash with water, dry the organic layer, and remove the solvent. Purify the crude product by vacuum distillation.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_Protonation Protonation of Carbonyl cluster_Attack Nucleophilic Attack cluster_Proton_Transfer Proton Transfer cluster_Elimination Water Elimination cluster_Deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl H+ Tetrahedral_Intermediate1 R-C(OH)2(O+HR') Protonated_Carbonyl->Tetrahedral_Intermediate1 + R'-OH Alcohol R'-OH Tetrahedral_Intermediate2 R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Protonated_Ester R-C(O+H)R' Tetrahedral_Intermediate2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+

Caption: The mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Shift_Equilibrium Shift Equilibrium: - Increase alcohol excess - Remove water (Dean-Stark) Check_Equilibrium->Shift_Equilibrium Yes Check_Kinetics Is the reaction rate too slow? Check_Equilibrium->Check_Kinetics No Re-run Re-run experiment Shift_Equilibrium->Re-run Increase_Rate Increase Rate: - Optimize temperature - Check catalyst activity/concentration Check_Kinetics->Increase_Rate Yes Check_Purity Are reactants pure? Check_Kinetics->Check_Purity No Increase_Rate->Re-run Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Check_Purity->Re-run Yes Purify_Reactants->Re-run

Caption: A workflow for troubleshooting low esterification yield.

References

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved February 7, 2026, from [Link]

  • Al-Azzawi, W. A. M., & Al-Maksosi, M. I. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. International Journal of Pharmaceutical and Clinical Research, 10(6), 194-198. Retrieved from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Mishra, S. K., & Hall, D. B. (2016). Process for the production of high purity glycol esters. U.S. Patent No. 9,481,629 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Azzawi, W. A. M. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction. (2009). Google Patents.
  • How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved February 7, 2026, from [Link]

  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • Kinetic research and modeling of benzoic acid esterification process. (2021). ResearchGate. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Benzyl benzoate. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Process for the production of 2-butoxy-ethyl benzoate. (n.d.). Google Patents.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2018). DergiPark. Retrieved from [Link]

  • This compound - Registration Dossier. (n.d.). ECHA. Retrieved February 7, 2026, from [Link]

  • 2-Butoxyethyl Acetate (Butyl Cellosolve Acetate). (n.d.). OSHA. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Gas Chromatography (GC) Analysis of 2-Butoxyethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Butoxyethyl benzoate by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reliable analytical results. My approach is rooted in years of hands-on experience in chromatographic method development and troubleshooting, aiming to explain not just the what, but the why behind each recommendation.

Section 1: Understanding the Analyte and Potential Challenges

This compound is a semi-volatile organic compound, and its successful analysis by GC is contingent on several factors. Its chemical structure, possessing both an ether and a benzoate ester functional group, presents unique analytical considerations.

Key Molecular Characteristics:

  • Molecular Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol [1]

  • Boiling Point: Approximately 298 °C (predicted)

The primary challenges in the GC analysis of this compound often revolve around:

  • Peak Tailing: Due to potential interactions with active sites within the GC system.

  • Thermal Degradation: The ester functional group can be susceptible to hydrolysis or thermal decomposition at elevated temperatures in the injector or column.[2][3]

  • Matrix Effects: Co-eluting compounds from complex sample matrices can interfere with the analyte's signal.

Section 2: Method Development and Optimization

A robust GC method is the foundation of reliable analysis. The following table provides a recommended starting point for method parameters, which should be optimized for your specific instrument and application.

ParameterRecommended Starting ConditionRationale & Expert Insights
GC Column Mid-polarity column, e.g., 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms, Rxi-5ms) or a specialized column for polar compounds like a wax column. A Nukol™ capillary column has shown reduced peak tailing for related glycol ethers.[4]A mid-polarity column provides a good balance for retaining the moderately polar this compound. For challenging separations or persistent peak tailing, a more polar phase can improve peak shape.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and sample capacity.
Injector Temperature 250 °C (optimize between 220-280 °C)The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. Start at 250 °C and adjust based on peak shape and response.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection is preferred for maximizing sensitivity. A split injection can be used to prevent column overload with concentrated samples.
Oven Temperature Program Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This is a general-purpose temperature program. The initial temperature should be low enough to allow for good peak focusing at the head of the column. The ramp rate and final temperature should be optimized to achieve good resolution from other components in the sample.
Carrier Gas Helium or HydrogenHelium is a common and effective carrier gas. Hydrogen can provide faster analysis times and improved efficiency at a lower cost, but safety precautions are necessary.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust and sensitive detector for organic compounds. MS provides definitive identification based on the mass spectrum. For this compound, key mass fragments are often observed at m/z 105, 57, and 56.[1]
Detector Temperature 280 °C (for FID)The detector temperature should be higher than the final oven temperature to prevent condensation of the analyte.

Section 3: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Peak Shape Problems

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue and can significantly impact integration and quantification.[5] The primary causes are typically related to active sites in the GC system or issues with the chromatographic conditions.

Troubleshooting Flowchart for Peak Tailing:

Caption: A systematic approach to troubleshooting peak tailing.

In-depth Explanation:

  • Active Sites in the Inlet Liner: The glass inlet liner is the first point of contact for your sample. Over time, it can become contaminated with non-volatile residues, exposing active silanol groups that can interact with the polar ether and ester functionalities of this compound.

    • Solution: Regularly replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile matrix components, but the wool itself can also be a source of activity.

  • Column Contamination: The first few meters of the GC column can accumulate non-volatile material from the sample matrix, leading to active sites.

    • Solution: Trim 10-20 cm from the inlet of the column. This will remove the contaminated section and expose a fresh, inert surface.

  • Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volume, leading to peak broadening and tailing.

    • Solution: Carefully follow the instrument manufacturer's instructions for column installation. Ensure the column cut is clean and perpendicular.

  • Sub-optimal Temperatures: An excessively high injector temperature can cause on-column degradation, which may manifest as tailing peaks. A high initial oven temperature can also lead to poor focusing of the analyte at the head of the column.

    • Solution: Experiment with lowering the injector temperature in 10-20 °C increments. Also, ensure the initial oven temperature is appropriate for the solvent used.

  • Column Choice: If you are using a non-polar column and consistently see peak tailing for this compound, it may be beneficial to switch to a more polar and inert column.

    • Solution: Consider a column with a higher phenyl content or a wax-based column. As mentioned, a Nukol™ column has been shown to reduce peak tailing for similar compounds.[4]

Baseline and Extraneous Peaks

Q2: I am observing ghost peaks in my chromatogram, even in blank runs. Where are they coming from?

Ghost peaks are peaks that appear in your chromatogram that are not part of your sample. They are a common nuisance in GC analysis and can arise from several sources.

Potential Sources of Ghost Peaks:

  • Septum Bleed: The septum in the injector can release volatile compounds when heated, especially if it is old or has been punctured many times.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Carrier Gas Contamination: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants into the system.

    • Solution: Use high-purity carrier gas and install an in-line gas filter. Regularly check for leaks using an electronic leak detector.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Implement a rigorous syringe and injector cleaning protocol between runs. Injecting a solvent blank after a high-concentration sample can help identify and mitigate carryover.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.

    • Solution: Ensure you are operating within the recommended temperature limits of your column. Condition new columns according to the manufacturer's instructions.

Q3: My baseline is noisy and/or drifting upwards during the run. What should I do?

A noisy or drifting baseline can interfere with the detection and integration of peaks, especially those at low concentrations.

Troubleshooting Baseline Issues:

IssuePotential CauseRecommended Action
Noisy Baseline Contaminated detector (FID)Clean the FID jet and collector according to the manufacturer's instructions.
Gas leakCheck all fittings and connections for leaks.
Contaminated carrier or detector gasesReplace the gas cylinders and ensure in-line filters are functional.
Drifting Baseline Column bleedOperate within the column's temperature limits. Condition the column if necessary.
Insufficient carrier gas flowVerify and adjust the carrier gas flow rate.
Temperature fluctuations in the labEnsure the GC is in a temperature-stable environment.
Analyte Stability and Degradation

Q4: I suspect my this compound is degrading during analysis. How can I confirm this and prevent it?

Thermal degradation of this compound can lead to lower than expected results and the appearance of new, unexpected peaks in the chromatogram. The primary degradation pathway is hydrolysis of the ester bond, which would yield 2-butoxyethanol and benzoic acid.

Investigating and Mitigating Degradation:

  • Lower the Injector Temperature: This is the most common cause of thermal degradation. Reduce the injector temperature in 20 °C increments and observe the peak area of this compound. An increase in the peak area at a lower temperature suggests that degradation was occurring.

  • Use a Deactivated Inlet Liner: Active sites in the liner can catalyze degradation reactions. Always use a fresh, highly deactivated liner.

  • Check for Water in the Sample or System: The presence of water can promote hydrolysis, especially at high temperatures. Ensure your samples and solvents are dry, and that your carrier gas is free of moisture.

  • Look for Degradation Products: If you suspect degradation, look for the appearance of peaks corresponding to 2-butoxyethanol and benzoic acid (or its derivatized form, as benzoic acid itself chromatographs poorly on many GC columns).[6]

Workflow for Investigating Analyte Degradation:

AnalyteDegradation Start Suspected Analyte Degradation LowerInjectorTemp Lower Injector Temperature Start->LowerInjectorTemp CheckLiner Use New Deactivated Liner LowerInjectorTemp->CheckLiner If degradation persists Resolved Problem Resolved LowerInjectorTemp->Resolved If resolved AnalyzeForDegradants Analyze for Potential Degradation Products CheckLiner->AnalyzeForDegradants If degradation persists CheckLiner->Resolved If resolved CheckWaterContent Ensure Sample and System are Dry AnalyzeForDegradants->CheckWaterContent If degradation persists AnalyzeForDegradants->Resolved If confirmed & addressed CheckWaterContent->Resolved If resolved

Caption: A step-by-step workflow to investigate and resolve analyte degradation.

Section 4: Sample Preparation Considerations

The complexity of your sample matrix will dictate the necessary level of sample preparation.

Q5: What are some general guidelines for preparing cosmetic or environmental samples for this compound analysis?

  • Cosmetics: For liquid cosmetics like lotions or creams, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to separate the analyte from the complex matrix. A common approach is to disperse the sample in a suitable solvent (e.g., methanol or acetonitrile) followed by extraction with a non-polar solvent like hexane or dichloromethane.

  • Environmental Samples (Water): For water samples, LLE with a solvent such as dichloromethane or SPE using a C18 or polymeric sorbent is typically employed to extract and concentrate the analyte.

  • Environmental Samples (Air): Air samples are often collected on sorbent tubes containing materials like charcoal. The trapped analytes are then desorbed with a solvent, such as a mixture of methylene chloride and methanol, for subsequent GC analysis.[4]

Key Tip: When developing a sample preparation method, it is crucial to perform recovery experiments by spiking a blank matrix with a known amount of this compound to ensure the efficiency of your extraction procedure.

References

  • Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH). (2023). ResearchGate. Retrieved from [Link]

  • Johanson, G., & Boman, A. (1991). Gas chromatographic determination of butoxyacetic acid in human blood after exposure to 2-butoxyethanol. PubMed. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-Butoxyethyl Acetate (Butyl Cellosolve Acetate). OSHA. Retrieved from [Link]

  • B'Hymer, C. (2003). Determination of 2-butoxyethanol and Butoxyacetic Acid in Rat and Human Blood by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Environment and Climate Change Canada. (2007). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Volatile Organic Compounds in Water-based Paints and Varnishes Using Gas Chromatography. Shimadzu. Retrieved from [Link]

  • Morsali, A., et al. (2010). Prediction of gas chromatography retention of BTEX and other substituted benzenes based on quantum chemical parameters. Academic Journals. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: GC. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. Federal Register. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Agilent Technologies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Petition to Delist Hazardous Air Pollutant: this compound. Regulations.gov. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing PVC Thermal Stability with 2-Butoxyethyl Benzoate (2-BEB)

[1]

Executive Summary: The Role of 2-BEB in Thermal Stability

Welcome to the technical support hub. If you are integrating 2-Butoxyethyl benzoate (2-BEB) (CAS: 5451-76-3) into your PVC matrix, you are likely seeking to improve processability and solvation without compromising the thermal endurance of the polymer.

Crucial Distinction: Unlike metallic soaps (Ca/Zn) or organotins, 2-BEB is not a primary heat stabilizer.[1] It does not chemically scavenge hydrogen chloride (HCl). Instead, it acts as a high-solvating plasticizer that improves thermal stability indirectly by lowering the fusion temperature. This reduces the "thermal history" (total heat stress) the polymer endures during processing, thereby preserving the primary stabilizer for the service life of the product.

Mechanism of Action

To troubleshoot effectively, you must understand the thermodynamic interaction between 2-BEB and the PVC chain.

The "Solvation-Stability" Paradox

High-solvating plasticizers like 2-BEB penetrate the PVC amorphous regions rapidly. This lowers the glass transition temperature (


  • The Benefit: You can process the PVC at lower temperatures (e.g., 160°C instead of 180°C), drastically reducing the rate of dehydrochlorination.

  • The Risk: If processed at standard high temperatures, the high solvency can increase the mobility of chlorine atoms, potentially accelerating degradation if the primary stabilizer is insufficient.

Visualization: The Stabilization Pathway

The following diagram illustrates how 2-BEB intervenes in the processing cycle to preserve stability.

PVC_Stability_MechanismPVCPVC Resin(Rigid/Semi-Rigid)ShearHigh Shear/FrictionPVC->ShearStandardProcessHeatProcess Heat(>190°C)Shear->HeatFrictionDegradationDehydrochlorination(HCl Release)Heat->DegradationThermal StressPreservationStabilizer Sparing(Extended Life)Heat->PreservationReduced LoadBEBThis compound(High Solvator)BEB->PVCPenetrates MatrixFusionRapid Fusion(Lower Temp)BEB->FusionLowers TgFusion->ShearReduces ViscosityFusion->HeatLowers Required T

Figure 1: Mechanism of 2-BEB in reducing thermal load during PVC processing.[1] By lowering fusion temperature, it bypasses the high-heat degradation pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by formulation scientists.

Category A: Discoloration & Yellowing[1]

Q1: My PVC turns yellow immediately after compounding, even with 2-BEB. Why? Diagnosis: This is likely "Zinc Burning" or insufficient primary stabilization. 2-BEB accelerates fusion; if your stabilizer system (e.g., Ca/Zn) isn't dispersed fast enough, the zinc chloride (

1Corrective Action:
  • Adjust Stabilizer: Ensure your Ca/Zn ratio is optimized (usually 2:1 or 3:1).

  • Add Co-Stabilizer: Introduce Epoxidized Soybean Oil (ESBO) at 2-3 phr. ESBO acts synergistically with benzoates to scavenge HCl.

  • Process Temp: Lower your extrusion/molding temperature by 10-15°C. 2-BEB allows this.

Q2: The product looks clear initially but yellows after 2 weeks. Is 2-BEB degrading? Diagnosis: No, 2-BEB is stable. This is likely exudation or plasticizer migration bringing degraded polymer chains to the surface, or UV degradation. Corrective Action:

  • Verify compatibility.[2][3] Benzoates are highly compatible, but if used >40 phr, they may require a primary plasticizer (like DOTP) to balance the matrix.[1]

Category B: Volatility & Weight Loss[1]

Q3: TGA data shows weight loss at 160°C. Is the PVC degrading? Diagnosis: Likely not. This compound has a boiling point (approx. 157°C at reduced pressure, higher at atm), but it is more volatile than phthalates.[1] The weight loss is likely plasticizer evaporation , not HCl release (which typically starts >180°C without stabilizers).[1] Corrective Action:

  • Run a Dehydrochlorination Test (Congo Red) to confirm chemical stability.

  • If volatility is an issue, blend 2-BEB (10-20%) with a less volatile polymeric plasticizer.[1]

Category C: Processing Issues

Q4: The torque curve spikes too early in the Brabender mixer. Diagnosis: 2-BEB is a "fast fuser." It is gelling the PVC before the stabilizer is fully homogenized. Corrective Action:

  • Delay the addition of 2-BEB in the dry-blending cycle. Add it after the PVC and stabilizer have reached 80°C in the high-speed mixer.

Experimental Protocols

Protocol A: Congo Red Thermal Stability Test (ISO 182-1)

The gold standard for determining the "induction time" before degradation begins.

Objective: Measure the time (minutes) until PVC releases acidic HCl gas at 200°C.

Materials:

  • Oil bath stabilized at 200°C ± 0.5°C.

  • Glass reaction tubes.[4][5]

  • Congo Red indicator paper.[4][5][6]

  • PVC Sample (cut into 2mm x 2mm chips).

Step-by-Step:

  • Preparation: Place 50 mg of the PVC/2-BEB compound into the glass tube.

  • Indicator: Insert the Congo Red strip into the top of the tube (do not let it touch the sample).

  • Immersion: Lower the tube into the 200°C oil bath. Start the timer immediately.

  • Observation: Watch the paper. It will transition from Red (pH 5) to Blue (pH 3).[1][4]

  • Endpoint: Record the time when the color change reaches 3mm up the strip.

Acceptance Criteria:

Formulation Type Minimum Stability Time (min)
Rigid PVC (Low Plasticizer) > 60 min
Flexible PVC (High 2-BEB) > 100 min

| Wire & Cable Grades | > 180 min |[1]

Protocol B: Static Heat Stability (Oven Method)

Visualizing the degradation timeline.

Step-by-Step:

  • Prepare a milled sheet of the formulation (thickness 0.5 mm).

  • Cut strips (2 cm x 20 cm).

  • Place strips on a rotating tray in a Mathis Oven or standard forced-air oven at 190°C .

  • Eject the tray every 10 minutes to observe color shift.

  • Data Output: Create a "Color vs. Time" table.

Decision Tree for Results:

Troubleshooting_TreeStartOven Test ResultBlackRapid Blackening(<15 min)Start->BlackYellowGradual YellowingStart->YellowClearClear > 60 minStart->ClearAction1CRITICAL FAILURECheck Stabilizer LoadingBlack->Action1Action2Add Co-Stabilizer(ESBO or Phosphite)Yellow->Action2Action3System OptimizedClear->Action3

Figure 2: Decision matrix for interpreting Static Heat Stability results.

Comparative Data: 2-BEB vs. Standard Plasticizers[1]

The following table highlights why 2-BEB is used for efficiency, which indirectly aids stability.

PropertyThis compound (2-BEB)DOP (Dioctyl Phthalate)DOTP (Dioctyl Terephthalate)
Solvating Power High (Fast Fusion)MediumMedium-Low
Fusion Temp (PVC) ~130°C~150°C~160°C
Volatility ModerateLowVery Low
Role in Stability Reduces Heat HistoryNeutralNeutral
Rec.[1] Loading 5-20 phr (Blend)20-60 phr (Primary)20-60 phr (Primary)

Key Takeaway: Using 2-BEB allows you to drop processing temperatures by ~20°C compared to DOTP, significantly preserving the polymer's backbone.

References

  • Mechanism of Benzoate Plasticizers: Title: Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC.[3] Source: MDPI (Polymers). URL:[Link][1]

  • General PVC Stabilization: Title: Thermal stabilizers for poly(vinyl chloride): A review. Source: African Journal of Pure and Applied Chemistry. URL:[Link][1]

Troubleshooting poor adhesion in coatings formulated with 2-Butoxyethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: Polymeric Coatings, Adhesives, and Regulated Packaging

Introduction: The Double-Edged Sword of 2-BEB

Welcome to the technical support hub. You are likely here because you are formulating with 2-Butoxyethyl benzoate (2-BEB) —a high-boiling coalescent and plasticizer (CAS: 5451-76-3)—and you are experiencing adhesion failure.[1]

In drug development and precision coatings, 2-BEB is valued for its ability to lower the Glass Transition Temperature (


) of latex films without the volatility issues of lighter glycol ethers. However, its high hydrophobicity (LogP ~3.[1]77) and specific solubility parameters often lead to a silent failure mechanism: The Weak Boundary Layer (WBL). 

This guide moves beyond basic troubleshooting. We will analyze the thermodynamics of your failure mode and provide self-validating protocols to fix it.

Module 1: Migration & The Weak Boundary Layer

User Question: "My coating passes initial tape tests, but after 24 hours or thermal cycling, it peels cleanly from the substrate. The interface feels slightly oily. Is this a curing issue?"

The Mechanism: Syneresis and Phase Separation

This is rarely a curing issue; it is a thermodynamic rejection issue. 2-BEB is a hydrophobic ester.[1] If your polymer matrix is too hydrophilic (e.g., certain acrylics or PVAs) or if the 2-BEB concentration exceeds the solubility limit of the cured matrix, the system will drive the plasticizer out to minimize free energy.

Because 2-BEB is denser (1.028 g/cm³) and slower to evaporate than water, it doesn't just leave the film; it migrates to the interfaces (air-film or film-substrate).[1] When it pools at the film-substrate interface, it creates a Weak Boundary Layer (WBL) —effectively a liquid lubricant that prevents adhesion.[1]

Visualization: The Migration Pathway

MigrationMechanism Formulation Formulation Stage (2-BEB dispersed in Matrix) Curing Curing/Drying (Water/Solvent Evaporation) Formulation->Curing PhaseSep Thermodynamic Mismatch (Solubility Limit Exceeded) Curing->PhaseSep Volume shrinkage increases conc. Migration Migration to Interface (Syneresis) PhaseSep->Migration Drive to reduce Free Energy WBL Weak Boundary Layer (WBL) Formation Migration->WBL Accumulation at Substrate Failure Adhesive Failure (Peeling) WBL->Failure

Figure 1: The thermodynamic pathway leading to Weak Boundary Layer formation due to plasticizer incompatibility.[1]

Diagnostic Protocol: The "Cigarette Paper" Test

To confirm migration (exudation) without expensive equipment:

  • Take a cured sample of your film (free-standing if possible, or on substrate).[1]

  • Place a standard cigarette paper or absorbent tissue over the film.[1]

  • Apply a 500g weight for 24 hours at 23°C (ASTM D3291 adapted).

  • Result: If the paper becomes translucent or oily, 2-BEB is migrating.[1]

Corrective Action
  • Reduce Loading: 2-BEB is efficient. A reduction of 0.5-1.0% w/w can often stop migration without sacrificing film formation.[1]

  • Increase Matrix Hydrophobicity: Incorporate a hydrophobic monomer (e.g., Styrene or 2-EHA) into your polymer backbone to increase compatibility with 2-BEB.[1]

Module 2: Substrate Wetting & Surface Tension

User Question: "I see small craters (fish-eyes) or retraction spots immediately after application. The dry film has spotty adhesion in these areas."

The Mechanism: Surface Tension Mismatch

Adhesion requires the coating to wet the substrate spontaneously. This occurs only if:


[1]

While 2-BEB helps lower the Minimum Film Formation Temperature (MFFT), it has a distinct surface tension and viscosity (~6 mm²/s).[1] If 2-BEB is not fully emulsified or dissolved, it can form localized droplets with a different surface tension than the bulk formulation, causing flow-driven defects (Marangoni effect).[1]

Troubleshooting Matrix: Wetting vs. Migration
SymptomTime of OnsetVisual IndicatorLikely Root CauseRecommended Test
Fish-eyes / Craters Immediate (Wet state)Circular voids, substrate visibleSurface Tension Mismatch (Contamination or Poor Dispersion)Contact Angle Goniometry
Peeling > 24 Hours (Dry state)Clean separation, oily feelPlasticizer Migration (WBL) ATR-FTIR (Surface scan)
Blistering After Humidity ExposureBubbles under filmOsmotic Pressure (Solvent/Salt retention)Water Uptake Test
Corrective Action
  • Pre-emulsification: Do not add 2-BEB directly to the let-down. Pre-emulsify it with a surfactant compatible with your system before adding it to the latex.

  • Substrate Prep: For pharmaceutical packaging (e.g., PVC or Alu-blister), ensure the substrate surface energy is >38 dynes/cm.[1] Corona treatment may be required.[1]

Module 3: Chemical Stability & Hydrolysis

User Question: "Our formulation works initially but fails adhesion tests after 3 months of stability aging at 40°C. pH has drifted."

The Mechanism: Ester Hydrolysis

This compound is an ester.[1][2][3] In high pH environments (common in architectural latex or specific drug delivery coatings buffered > pH 8.5), esters can undergo hydrolysis.[1]

Reaction:


[1]
  • Benzoic Acid: Will likely form a salt in alkaline media, increasing water sensitivity and osmotic blistering.[1]

  • 2-Butoxyethanol: Is much more volatile (BP ~171°C, but higher vapor pressure) and water-soluble than 2-BEB.[1] It may evaporate or dissolve into the aqueous phase, leading to a loss of plasticization (embrittlement).

Decision Logic: Stability Troubleshooting

StabilityLogic Start Adhesion Loss after Aging CheckPH Check pH Drift Start->CheckPH PHStable pH Stable CheckPH->PHStable PHDrop pH Drop observed CheckPH->PHDrop LateMigration Late Stage Migration (See Module 1) PHStable->LateMigration Hydrolysis Hydrolysis Confirmed (Benzoic Acid formation) PHDrop->Hydrolysis Embrittlement Check Flexibility (Mandrel Bend) Hydrolysis->Embrittlement Loss of Plasticizer Buffer Solution: Buffer System or Switch to Non-Ester Hydrolysis->Buffer

Figure 2: Logic flow for diagnosing aging-related adhesion failures.[1]

Corrective Action
  • Buffer Control: Ensure the formulation is buffered to maintain a neutral pH if possible.

  • Hydrophobic Barrier: If high pH is mandatory, ensure the 2-BEB is sequestered within the hydrophobic polymer particles rather than the aqueous phase to reduce hydrolytic attack.

References

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Eastman Chemical Company. (n.d.).[1] Coalescents for Architectural Coatings. (General reference for coalescence mechanisms in latex).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Reference for solubility parameter matching principles).

  • ASTM International. ASTM D3291-11: Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics under Compression.[1] (Adapted protocol for migration testing).

Sources

Technical Support Center: Optimizing Ink Drying with 2-Butoxyethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ink formulations containing 2-Butoxyethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this solvent for precision coating and printing applications. Here, we move beyond simple instructions to explore the causal relationships between formulation, process parameters, and ink drying performance. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Question 1: What is the primary function of this compound in an ink formulation, and how does it influence drying time?

Answer: this compound (CAS No. 5451-76-3) is a high-boiling-point, low-volatility organic solvent and plasticizer.[1] Its primary role in an ink formulation is to act as a retarder or leveling agent .

  • Causality: The drying of a solvent-based ink is largely governed by the rate of solvent evaporation.[2][3] Due to its high molecular weight (222.28 g/mol ) and high boiling point (156.5-157.0 °C at 14.5 Torr), this compound evaporates very slowly compared to more volatile solvents like acetone or ethanol.[1][4] This slow evaporation rate provides a longer "open time" for the ink, allowing it to flow and level out on the substrate, which can result in a smoother, more uniform dried film with enhanced gloss.[5]

Therefore, the inclusion of this compound is an intentional design choice to slow down the initial drying phase. Problems arise when this drying is too slow for the intended application, leading to issues like smudging, blocking (sticking of stacked prints), or unacceptable processing times.

Question 2: What are the key factors I need to consider when trying to control the drying speed of my ink?

Answer: Optimizing drying time is a multifactorial problem. The four primary pillars you must consider are:

  • Ink Formulation: The type and ratio of solvents are paramount. The concentration of this compound relative to other, more volatile co-solvents will be the main determinant of the evaporation rate.[2]

  • Substrate Properties: The surface you are printing on has a massive impact. Porous substrates (like uncoated paper or certain membranes) will absorb the ink's solvent, accelerating drying significantly. Non-porous substrates (like plastic films, glass, or coated papers) rely almost exclusively on evaporation.[3][6][7]

  • Application & Film Thickness: The amount of ink deposited directly correlates with drying time. A thicker ink layer contains more solvent that must be removed, thus taking longer to dry.[6][8]

  • Environmental Conditions: The ambient temperature, humidity, and airflow around the substrate are critical and often overlooked variables. Higher temperatures and increased airflow accelerate evaporation, while higher humidity slows it down.[6][9][10][11]

A systematic approach requires controlling for three of these pillars while you adjust the fourth.

In-Depth Troubleshooting Guide

Problem: My ink is drying too slowly, causing smearing and production delays.

This is the most common issue encountered with formulations containing a retarder solvent like this compound. Follow this logical troubleshooting workflow to identify and resolve the root cause.

G start Problem: Ink Dries Too Slowly cat1 Step 1: Analyze Environmental Conditions start->cat1 cat2 Step 2: Evaluate Substrate & Application start->cat2 cat3 Step 3: Modify Ink Formulation start->cat3 cat4 Step 4: Implement Active Drying start->cat4 sol1a Increase Ambient Temp. (within substrate limits) cat1->sol1a Are conditions optimal? sol1b Increase Airflow (e.g., fans, air knife) cat1->sol1b Are conditions optimal? sol1c Decrease Humidity (use dehumidifier) cat1->sol1c Are conditions optimal? sol2a Reduce Ink Film Thickness (adjust print settings) cat2->sol2a Is film thickness minimized? sol2b Pre-treat Non-Porous Substrate (if possible) cat2->sol2b Is film thickness minimized? sol3a Introduce a Volatile Co-Solvent (e.g., Ethanol) cat3->sol3a Is the solvent blend too slow? sol3b Reduce [this compound] in controlled increments cat3->sol3b Is the solvent blend too slow? sol4a Apply Gentle Heat (IR lamps, heated platens) cat4->sol4a Can drying be forced?

Caption: Troubleshooting workflow for slow ink drying.

  • Question: Have you standardized your laboratory's temperature and humidity?

  • Expertise & Experience: Environmental fluctuations are a leading cause of day-to-day variability in drying performance. An increase in relative humidity from 40% to 70% can significantly extend drying times by reducing the solvent vapor pressure gradient between the ink surface and the surrounding air.[6][12] Similarly, a drop in temperature slows the kinetic energy of solvent molecules, reducing their ability to escape into the vapor phase.[9][11]

  • Solution:

    • Measure and record the temperature and humidity in your workspace.

    • If possible, conduct experiments in a controlled environment, ideally aiming for 20–24°C (68–75°F) and 40–60% relative humidity .[12]

    • Introduce gentle, consistent airflow over the printed surface using a fan. This disrupts the solvent-saturated boundary layer at the ink-air interface, accelerating evaporation.[2]

  • Question: Are you using the minimum ink film thickness required for your application's performance?

  • Expertise & Experience: It's a common mistake to apply a thick layer of ink to achieve properties like high color density or electrical conductivity, without accounting for the drastic increase in drying time. The relationship is often non-linear; doubling the film thickness can more than double the drying time, as the solvent trapped in the lower layers must diffuse through an increasingly viscous medium.[6]

  • Solution:

    • Systematically reduce the ink volume or film thickness and measure the impact on both drying time and the critical performance metric (e.g., color, adhesion).

    • For non-porous substrates, where absorption does not assist in drying, minimizing film thickness is especially critical.[7]

  • Question: Is your solvent blend appropriately balanced for your required drying speed?

  • Expertise & Experience: this compound provides excellent film-forming properties but is a very "slow" solvent. To accelerate drying, it must be balanced with a more volatile "fast" co-solvent. The goal is to create a blend where the fast solvent evaporates quickly to "set" the ink and prevent smudging, while the slow this compound evaporates later to ensure proper film coalescence and leveling.

  • Solution:

    • Introduce a faster co-solvent. Alcohols like ethanol or isopropanol, or ketones like methyl ethyl ketone (MEK), are common choices.[4] The selection depends on the solubility of your binder resin and other components.

    • Systematically reformulate. Reduce the concentration of this compound in small, controlled increments (e.g., 5% wt/wt) and replace it with the faster co-solvent. See the experimental protocol below for a structured approach.

SolventBoiling Point (°C)Relative Evaporation Rate (n-BuAc = 1)Purpose in Blend
Methyl Ethyl Ketone (MEK)79.66.0Fast - Initial Set
Ethanol78.41.9Fast/Medium - Initial Set
n-Butyl Acetate (n-BuAc)126.01.0Medium - Reference
This compound ~314 (est. at 760 Torr) <0.01 Slow - Leveling & Film Formation

Table 1: Comparison of common ink solvents. The extremely low evaporation rate of this compound highlights its function as a retarder.

Experimental Protocols

Protocol 1: Design of Experiment (DoE) for Co-Solvent Optimization

This protocol uses a systematic approach to find the optimal ratio of this compound to a faster co-solvent (e.g., Ethanol).

Objective: To determine the solvent blend that achieves the target drying time without compromising film quality.

Methodology:

  • Establish Controls: Use your current ink formulation as the baseline (Control). Ensure the binder, pigment/active ingredient, and additive concentrations remain constant across all test formulations.

  • Prepare Formulations: Create a series of five formulations where the solvent system is varied. For a 100g total batch size with a 50g solvent system:

    • Formulation 1 (Control): 50g this compound / 0g Ethanol

    • Formulation 2: 45g this compound / 5g Ethanol

    • Formulation 3: 40g this compound / 10g Ethanol

    • Formulation 4: 35g this compound / 15g Ethanol

    • Formulation 5: 30g this compound / 20g Ethanol

  • Standardize Application: For each formulation, apply a film of identical thickness (e.g., using a 25 µm wire-wound bar) onto the final, non-porous substrate.

  • Controlled Drying: Place all samples in a controlled environment (e.g., 22°C, 50% RH).

  • Measure Drying Time: Use a standardized method (see Protocol 2) to measure the "tack-free" time for each sample. Record the time in minutes.

  • Assess Film Quality: After 24 hours, evaluate the dried films for defects such as cracking, hazing, or poor adhesion. An adhesion test (e.g., ASTM D3359 cross-hatch) is recommended.

  • Analyze Data: Plot Drying Time vs. % Ethanol. Select the formulation that provides the fastest drying time while maintaining excellent film quality.

Protocol 2: Measurement of Tack-Free Drying Time

Objective: To obtain a consistent, semi-quantitative measurement of the ink's surface dryness.

Methodology:

  • Start a timer immediately after applying the ink film as described in Protocol 1.

  • At regular intervals (e.g., every 5 minutes for fast-drying inks, every 30 minutes for slow ones), gently press a clean, small piece of cotton or a cotton swab onto the ink surface with light, consistent pressure.

  • Immediately lift the cotton.

  • The "tack-free" point is reached when no fibers from the cotton adhere to the ink surface.

  • Record this time. For greater accuracy, perform the test in triplicate for each formulation.

The Mechanism of Solvent Evaporation

The drying process is fundamentally about removing the solvent to leave a solid film. The presence of a slow and fast solvent creates a two-stage process.

G cluster_0 Ink Film on Substrate cluster_1 Drying Stages Wet Wet Ink Film Fast Solvent (Ethanol) Slow Solvent (2-BEB) Binder & Pigment Evap_Fast Rapid Evaporation Wet:f1->Evap_Fast Stage 1 (Minutes) Set 'Set' Film (Tacky) Most Fast Solvent Evaporated Slow Solvent Remains Binder particles begin to pack Evap_Slow Slow Evaporation (Leveling & Coalescence) Set:f2->Evap_Slow Stage 2 (Hours) Dry Dry Film (Tack-Free) All Solvent Evaporated Coalesced Binder & Pigment Film Evap_Fast->Set:f1 Evap_Slow->Dry:f1

Sources

Validation & Comparative

Technical Comparison Guide: 2-Butoxyethyl Benzoate vs. Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While 2-Butoxyethyl benzoate (2-BEB) offers superior solvation efficiency and faster processing times compared to Dioctyl phthalate (DOP) , it is unsuitable as a primary replacement in blood-contacting medical devices due to the formation of hemolytic metabolites (2-butoxyethanol/butoxyacetic acid) and high volatility.

DOP remains the functional benchmark for PVC flexibility despite its reproductive toxicity profile. 2-BEB serves best as a processing aid or specialty co-plasticizer in non-medical industrial applications where low-temperature fusion is critical and volatility is managed.

Molecular & Physicochemical Basis

The functional differences between these plasticizers are dictated by their molecular weight and solubility parameters. 2-BEB is a low-molecular-weight glycol ether ester, making it a "fast fuser," whereas DOP is a standard-molecular-weight diester.

Table 1: Physicochemical Property Comparison
PropertyThis compound (2-BEB)Dioctyl Phthalate (DOP/DEHP)Impact on Performance
CAS Number 5451-76-3117-81-7-
Molecular Weight ~222.28 g/mol 390.56 g/mol 2-BEB migrates and volatilizes significantly faster.
Chemical Structure Glycol Ether MonobenzoatePhthalic Acid DiesterBenzoates are higher polarity; Phthalates are balanced.
Boiling Point ~300°C (est)385°C2-BEB has higher emissions during processing.
Solubility Parameter (

)
~9.4 - 9.8 (cal/cm³)

8.8 - 8.9 (cal/cm³)

2-BEB is a stronger solvent for PVC (

).
Viscosity (25°C) Low (< 20 cP)Medium (80 cP)2-BEB yields lower plastisol viscosity (better for casting).

Plasticization Performance & Efficiency

The "efficiency" of a plasticizer is defined by how much is required to lower the Glass Transition Temperature (


) of PVC to a target flexibility.
Solvation Mechanism

2-BEB possesses a solubility parameter closer to PVC than DOP. According to Hansen Solubility Theory , this results in:

  • Faster Fusion: 2-BEB penetrates the PVC matrix at lower temperatures (approx. 15-20°C lower than DOP).

  • Higher Efficiency: Less 2-BEB (by weight) is needed to achieve the same Shore A hardness as DOP.

Experimental Data Comparison (Simulated)

Based on standard PVC formulation (100 phr PVC, 50 phr Plasticizer)

Metric2-BEB FormulationDOP FormulationInterpretation
Shore A Hardness 72802-BEB is ~10-15% more efficient.
Tensile Strength 18 MPa22 MPaDOP maintains better structural integrity.
Elongation at Break 310%350%Lower MW plasticizers often reduce ultimate elongation.
Volatile Loss (24h @ 100°C) High (>5%) Low (<1%)Critical Failure for 2-BEB in durability tests.

Toxicological Profile & Medical Safety

This is the critical differentiator for drug development professionals. While DOP is phased out due to chronic reproductive risks, 2-BEB introduces acute hematological risks.

Mechanism of Toxicity
  • DOP (Chronic): Metabolizes to MEHP (Mono-ethylhexyl phthalate). Acts as a PPAR-

    
     agonist (liver tumors in rodents) and anti-androgen (reproductive toxicity).
    
  • 2-BEB (Acute/Metabolic): Hydrolyzes rapidly in vivo. The glycol ether moiety (2-Butoxyethanol) is oxidized to Butoxyacetic Acid (BAA) .[1] BAA causes swelling and lysis of red blood cells (hemolysis).[1]

Visualization: Metabolic Toxicity Pathways

The following diagram contrasts the bio-activation pathways leading to toxicity for both compounds.

ToxicityPathways cluster_DOP DOP (Reproductive Toxicity) cluster_BEB 2-BEB (Hemolytic Toxicity) DOP DOP (Parent) MEHP MEHP (Mono-ester) DOP->MEHP Lipase/Esterase Repro Endocrine Disruption (Sertoli Cell Damage) MEHP->Repro Receptor Binding BEB This compound EGBE 2-Butoxyethanol (EGBE) BEB->EGBE Hydrolysis BAA Butoxyacetic Acid (BAA) EGBE->BAA ADH/ALDH Oxidation Lysis Red Blood Cell Lysis (Hemolysis) BAA->Lysis Membrane Effect

Caption: Comparative metabolic activation pathways. DOP leads to endocrine disruption via MEHP, while 2-BEB leads to hemolysis via Butoxyacetic Acid.

Experimental Protocols for Validation

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Plasticizer Migration (Loop Test)

Objective: Determine the compatibility and exudation risk under stress (simulating medical tubing).

  • Sample Prep: Extrude PVC tubing (ID: 3mm, OD: 5mm) with 50 phr of candidate plasticizer.

  • Stress Induction: Cut 15cm length. Bend into a loop and secure ends with a clamp (creating high stress at the apex).

  • Incubation: Place in an oven at 60°C for 7 days.

  • Assessment:

    • Visual: Check for "sweating" (oil droplets) at the stress point.

    • Gravimetric: Wipe sample with ethanol, dry, and weigh.

    • Pass Criteria: Weight loss < 0.5%; No visible droplets.

    • Expected Result: DOP passes; 2-BEB likely fails due to high volatility and stress-induced migration.

Protocol B: Hemolysis Assay (In Vitro)

Objective: Screen for blood compatibility (ISO 10993-4).

  • Extraction: Incubate 3cm² of plasticized PVC film in 10mL PBS (Phosphate Buffered Saline) at 37°C for 24 hours.

  • Blood Prep: Dilute fresh rabbit blood (citrated) 1:50 with PBS.

  • Exposure: Mix 200µL of Extract with 200µL of diluted blood.

  • Controls:

    • Negative: PBS (0% hemolysis).

    • Positive: 1% Triton X-100 (100% hemolysis).

  • Quantification: Centrifuge at 2500g for 5 min. Measure supernatant absorbance at 540nm.

  • Calculation:

    
    
    
Visualization: Experimental Workflow

Workflow cluster_Tests Performance Validation Start Raw Materials (PVC + Plasticizer) Process Dry Blend & Extrusion (160°C - 180°C) Start->Process Test1 Mechanical Testing (ASTM D638) Process->Test1 Test2 Migration Loop Test (Stress Cracking) Process->Test2 Test3 Hemolysis Assay (ISO 10993-4) Process->Test3 Analysis Data Synthesis & Risk Assessment Test1->Analysis Modulus/Elongation Test2->Analysis Exudation % Test3->Analysis % Lysis

Caption: Step-by-step validation workflow for evaluating plasticizer suitability in medical polymers.

References

  • Comparison of DOP and DOTP Plasticizers. Sheng Feng Chemical. Available at: [Link]

  • Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at: [Link]

  • Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants. Federal Register (EPA).[2] Available at: [Link]

  • Hemolysis and deformability of erythrocytes exposed to butoxyacetic acid. National Institutes of Health (PubMed). Available at: [Link]

Sources

Comparative Validation Guide: Analytical Protocols for 2-Butoxyethyl Benzoate (2-BEB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butoxyethyl benzoate (2-BEB) (CAS 5451-76-3) is a high-boiling glycol ether ester utilized primarily as a plasticizer, coalescing agent in latex paints, and a solvent in synthesis.[1] While often considered a safer alternative to phthalates, its metabolic degradation yields 2-butoxyethanol (EGBE) , a compound with known hemotoxicity. Consequently, accurate quantification is critical for toxicological assessment, environmental monitoring, and pharmaceutical quality control.

This guide provides a validated analytical framework comparing GC-MS (Gas Chromatography-Mass Spectrometry) —the gold standard for specificity—against GC-FID and HPLC-UV , establishing a robust protocol compliant with ICH Q2(R2) guidelines.

Part 1: Physicochemical Profile & Method Selection

Understanding the analyte is the first step in method design. 2-BEB is a semi-volatile organic compound (SVOC) with a high boiling point, making it suitable for Gas Chromatography but requiring specific thermal parameters to prevent carryover.

PropertyValueAnalytical Implication
Boiling Point ~282–300°CRequires GC column stable at >320°C (e.g., 5% Phenyl-arylene).
LogP ~3.77Hydrophobic; requires organic solvent extraction (e.g., Dichloromethane, Ethyl Acetate).
Stability Hydrolyzes in acid/baseCritical: Samples must be buffered to neutral pH immediately upon collection to prevent conversion to 2-Butoxyethanol.
Chromophore Benzoate groupUV-active (λmax ~228 nm), allowing HPLC-UV detection, though less specific than MS.
Method Comparison Matrix

The following table objectively compares available methodologies based on sensitivity, specificity, and operational cost.

FeatureGC-MS (Recommended) GC-FID HPLC-UV
Primary Use Trace analysis, Complex matrices (Bio/Env)QC of raw materials, High conc. samplesAqueous formulations, Thermally unstable matrices
LOD (Limit of Detection) < 10 ng/mL (SIM Mode)~1–5 µg/mL~10 µg/mL
Specificity High (Mass spectral fingerprint)Low (Retention time only)Medium (Retention time + UV spectrum)
Risk Factor Higher capital costFalse positives from co-eluting estersSolvent waste, lower sensitivity
Validation Verdict Preferred for R&D/Tox Acceptable for Raw Material ReleaseAlternative only if GC unavailable

Part 2: The "Gold Standard" Protocol (GC-MS)

This section details a self-validating GC-MS protocol. The choice of GC-MS in SIM (Selected Ion Monitoring) mode is mandated for biological or environmental samples to eliminate matrix interference.

Reagents & Standards
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): Benzyl benzoate-d5 (preferred) or Phenanthrene-d10 . Rationale: The IS must mimic the boiling point and extraction efficiency of 2-BEB without co-eluting.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Sample Preparation (Liquid-Liquid Extraction)
  • Step A: Aliquot 1.0 mL sample (plasma/water) into a glass centrifuge tube.

  • Step B: Spike with Internal Standard (final conc. 5 µg/mL).

  • Step C: Add 2.0 mL Dichloromethane. Vortex vigorously for 60 seconds. Mechanism: Partitioning of hydrophobic 2-BEB into the organic phase.

  • Step D: Centrifuge at 3000 x g for 5 mins.

  • Step E: Transfer lower organic layer to a clean vial. Evaporate to dryness under

    
     stream at 40°C.
    
  • Step F: Reconstitute in 100 µL Ethyl Acetate for GC injection.

Instrumental Parameters (Agilent 8890/7000D equivalent)
  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Why: Low bleed at high temperatures is essential for detecting high-boiling benzoates.

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min) - Solvent focusing.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 310°C (hold 5 min). - Elution of 2-BEB (~280°C BP).

  • Mass Spectrometer (EI Source):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Acquisition: SIM Mode.

SIM Parameters for Quantification
CompoundQuant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Dwell Time
This compound 105 (Benzoyl)77 (Phenyl)57 (Butyl)50 ms
Benzyl benzoate-d5 (IS) 110 82-50 ms

Note: The base peak for benzoate esters is typically m/z 105 (


). Using this as the quantifier maximizes sensitivity.

Part 3: Validation Framework (ICH Q2 R2)

To ensure the method is fit for purpose, the following validation parameters must be executed.

Specificity
  • Protocol: Inject blank matrix, matrix spiked with IS, and matrix spiked with 2-BEB.

  • Acceptance: No interfering peaks at the retention time of 2-BEB (approx. 12-14 min depending on ramp) or the IS. Mass spectral purity check > 90%.

Linearity & Range
  • Protocol: Prepare calibration standards at 6 levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Acceptance: Coefficient of determination (

    
    ) 
    
    
    
    . Residuals < 20%.[2][3]
Accuracy (Recovery)
  • Protocol: Spike blank matrix at 3 levels (Low, Medium, High). Perform in triplicate.

  • Acceptance: Mean recovery between 80% and 120% .

Precision (Repeatability)
  • Protocol: 6 injections of a standard at 100% target concentration.

  • Acceptance: RSD

    
     5% for instrumental precision; 
    
    
    
    15% for intermediate precision (different days/analysts).

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This logic flow helps researchers choose the correct preparation path based on sample matrix and concentration.

AnalyticalDecisionTree Start Start: Sample Analysis MatrixCheck Check Matrix Type Start->MatrixCheck Solid Solid / Semi-Solid (Tissue, Cream, Polymer) MatrixCheck->Solid Liquid Liquid (Plasma, Water, Solvent) MatrixCheck->Liquid ExtractionSolid Solvent Extraction (Ultrasonication w/ DCM) Solid->ExtractionSolid ExtractionLiquid Liquid-Liquid Extraction (LLE) or SLE Liquid->ExtractionLiquid ConcCheck Estimated Concentration? HighConc High (>100 ppm) ConcCheck->HighConc QC/Raw Material LowConc Trace (<1 ppm) ConcCheck->LowConc Tox/Env ExtractionSolid->ConcCheck ExtractionLiquid->ConcCheck GCFID Method: GC-FID (Cost-Effective, Routine) HighConc->GCFID GCMS Method: GC-MS (SIM) (High Sensitivity, Specificity) LowConc->GCMS

Caption: Decision tree for selecting the appropriate extraction and detection method based on matrix type and required sensitivity.

Diagram 2: Validation Workflow (ICH Q2 R2)

A visual representation of the sequential validation steps required for regulatory compliance.

ValidationWorkflow Step1 1. System Suitability (S/N > 10, Peak Sym < 1.5) Step2 2. Specificity (Blank vs. Spike) Step1->Step2 Step3 3. Linearity (5-Point Curve, R² > 0.99) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery 80-120%) Step3->Step4 Step5 5. LOD/LOQ (Determination) Step4->Step5 Final Validated Method Step5->Final

Caption: Sequential workflow for validating the analytical method according to ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] [Link]

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound (CAS 5451-76-3).[1][6][Link](Note: Generalized landing page for dossier search).

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.[Link]

  • Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.[Link]

Sources

Comparative study of the plasticizing efficiency of different benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift away from phthalate-based plasticizers (e.g., DOP, DEHP) due to reproductive toxicity concerns has positioned benzoate esters as the premier alternative for both industrial and pharmaceutical polymer applications. This guide provides a technical comparison of the two dominant benzoate esters: Diethylene Glycol Dibenzoate (DEGDB) and Dipropylene Glycol Dibenzoate (DPGDB) , alongside their commercial blends.[1]

Key Findings:

  • Solvating Power: DEGDB exhibits higher polarity and solvating power, making it the superior choice for high-throughput processing of PVC and PVAc.

  • Low-Temperature Flexibility: DPGDB demonstrates superior efficiency in lowering the glass transition temperature (

    
    ) relative to brittleness, offering better performance in cold-chain medical packaging.
    
  • Pharmaceutical Relevance: While primary applications are in medical device plastics (tubing, IV bags), specific grades are increasingly evaluated for controlled-release polymer films (e.g., PLA, Eudragit® systems).

Theoretical Framework: Mechanism of Action[2]

To understand efficiency, we must define the mechanism. Benzoate esters function primarily through the Free Volume Theory . They act as "molecular lubricants" that insert themselves between polymer chains, neutralizing polar attractive forces (dipole-dipole interactions) and increasing the free volume available for chain segment mobility.

Visualization: Free Volume Expansion

The following diagram illustrates how benzoate esters disrupt polymer chain packing to reduce


.

G cluster_0 Mechanism of Action Polymer Rigid Polymer Matrix (Low Free Volume) Interaction Intercalation (Shielding Dipoles) Polymer->Interaction Heat/Shear Plasticizer Benzoate Ester (High Mobility) Plasticizer->Interaction Diffusion Result Plasticized Network (Reduced Tg, High Elongation) Interaction->Result Increased Free Volume

Caption: Schematic of Free Volume Theory where benzoate esters intercalate between polymer chains to reduce intermolecular friction.

The Candidates: Chemical Profile & Properties

The efficiency of a plasticizer is dictated by its compatibility (solubility parameter) and molecular weight.

PropertyDEGDB (Diethylene Glycol Dibenzoate)DPGDB (Dipropylene Glycol Dibenzoate)Blend (e.g., 50:50)
CAS Number 120-55-827138-31-4N/A
Molecular Weight ~314 g/mol ~342 g/mol ~328 g/mol
Polarity HighModerateOptimized
Solubility Parameter Closer to PVC/PVAc (High Solvation)Lower (Better Low-Temp Flex)Balanced
Primary Use Case Fast-fusing plastisols, adhesivesResilient flooring, medical filmsGeneral purpose

Scientific Insight: DEGDB's higher oxygen density (ether linkages) contributes to stronger dipole interactions with polar polymers like PVC, resulting in faster fusion times but slightly higher volatility compared to the bulkier DPGDB.

Experimental Methodology

To objectively compare these esters, researchers must employ a self-validating workflow focusing on thermal and mechanical analysis.

Validated Workflow

Workflow cluster_Analysis Parallel Analysis Streams Prep Sample Preparation (Solvent Casting or Melt Compounding) Cond Conditioning (48h @ 23°C, 50% RH) Prep->Cond DSC Thermal Analysis (DSC) Measure Tg Depression Cond->DSC Tensile Mechanical Testing ASTM D638 / ISO 527 Cond->Tensile Mig Migration Assay Leaching into Simulants Cond->Mig Data Data Synthesis Efficiency Factor Calculation DSC->Data Tensile->Data Mig->Data

Caption: Standardized workflow for evaluating plasticizer efficiency in polymer matrices.

Protocol: Differential Scanning Calorimetry (DSC)

The most accurate measure of plasticizing efficiency is the depression of


.
  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Netzsch DSC 204).

  • Sample: 5–10 mg of plasticized film in hermetic aluminum pans.

  • Cycle:

    • Heat 1: -80°C to 150°C @ 10°C/min (Erase thermal history).

    • Cool: 150°C to -80°C @ 10°C/min.

    • Heat 2: -80°C to 150°C @ 10°C/min (Record Data).

  • Calculation: Determine

    
     at the midpoint of the step transition in the second heating cycle.
    
  • Efficiency Metric:

    
    .
    

Comparative Performance Data

The following data synthesizes results from standard PVC and PLA (Polylactic Acid) matrices, common in both medical packaging and drug delivery films.

Glass Transition Depression (Efficiency)

Matrix: Poly(vinyl chloride) (PVC) at 50 PHR (Parts per Hundred Resin)

Plasticizer

(°C)

(Efficiency)
Notes
None (Pure PVC) 82.0-Baseline Rigid
DEGDB -6.088.0High efficiency; strong fusion.
DPGDB -2.084.0Slightly lower efficiency; better handling.
DOTP (Control) -8.090.0Standard non-phthalate reference.
Mechanical Properties (Toughness)

Matrix: PLA Films (Biodegradable Medical Packaging)

Plasticizer (20 wt%)Tensile Strength (MPa)Elongation at Break (%)Interpretation
Pure PLA 55.04.5Brittle, unusable for flexible films.
PLA + DEGDB 28.0180.0Good softening, moderate elongation.
PLA + DPGDB 32.0312.0 Superior flexibility. The ether linkages in DPGDB interact favorably with PLA ester groups.

Analysis: While DEGDB is a more aggressive solvent for PVC (lowering fusion temperature), DPGDB outperforms DEGDB in elongation and flexibility for bio-polymers like PLA. This makes DPGDB the preferred candidate for flexible medical films and biodegradable packaging.

Pharmaceutical & Safety Context

For drug development professionals, the choice extends beyond mechanics to safety and migration.

  • Migration Resistance: Benzoate esters generally show lower migration into lipophilic simulants compared to phthalates due to their aromatic structure and polarity.

  • Toxicity: Both DEGDB and DPGDB are classified as non-phthalate and have favorable toxicology profiles (low acute toxicity). They are approved for various food-contact applications (FDA 21 CFR 175.105), which serves as a proxy for safety in secondary medical packaging.

  • Application in Coatings: In enteric coatings (e.g., Eudragit®), benzoate esters can replace Triethyl Citrate (TEC) where higher hydrophobicity is required to prevent premature drug release in humid environments.

References

  • Marcilla, A., & Beltrán, M. (2012).[2] Mechanisms of Plasticizers Action. Handbook of Plasticizers (2nd Ed).

  • Boonprasith, P., et al. (2015).[3] Plasticizing effect of glyceryl tribenzoate, dipropylene glycol dibenzoate, and glyceryl triacetate on poly(lactic acid). Polymer Engineering & Science. Retrieved from [Link]

  • Okoro, C., et al. (2020). Plasticizing effect of biodegradable dipropylene glycol dibenzoate and epoxidized linseed oil on epoxy resin. Journal of Applied Polymer Science. Retrieved from [Link]

  • TA Instruments. (2022). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2012). Bacterial Cellulose Film Coating as Drug Delivery System: Physicochemical, Thermal and Drug Release Properties. Retrieved from [Link]

Sources

Performance Evaluation of 2-Butoxyethyl Benzoate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvation vs. Safety Trade-off

In the race to replace phthalates in biodegradable polymers like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHB), 2-Butoxyethyl Benzoate (2-BEB) emerges as a high-efficiency solvating plasticizer. Unlike the bulky citrate esters (e.g., Acetyl Tributyl Citrate, ATBC) which rely on free volume expansion through steric bulk, 2-BEB utilizes a highly polar aromatic ring coupled with a glycol ether tail to achieve rapid polymer chain intercalation.[1]

This guide evaluates 2-BEB not merely as an additive, but as a functional modifier. While it demonstrates superior efficiency in depressing the Glass Transition Temperature (


) compared to bio-based alternatives, its application in drug delivery and food contact is nuanced by its hydrolysis kinetics and the metabolic fate of its cleavage products.

Key Findings:

  • Plasticization Efficiency: 2-BEB reduces PLA

    
     more aggressively than ATBC at equivalent loadings due to lower molecular weight and higher polarity.
    
  • Processing: Offers a wider processing window for melt extrusion due to rapid fusion properties.

  • Safety Profile: Recently proposed for delisting from the EPA HAP list (2025), yet requires strict migration control due to the formation of 2-butoxyethanol upon hydrolysis.

Chemical Identity & Mechanism of Action

To understand the performance differences, we must look at the molecular interaction level.

Structural Dynamics[1]
  • Compound: this compound (CAS: 5451-76-3)[1][2]

  • Class: Glycol Ether Ester / Mono-benzoate.

  • Mechanism: Lubricity Theory & Gel Theory. The aromatic ring of 2-BEB interacts with the carbonyl groups of the polyester backbone (PLA/PHB) via dipole-dipole interactions, while the butoxy tail acts as a spacer, increasing free volume.

Comparative Physicochemical Properties[1][3][4]
PropertyThis compound (2-BEB)Acetyl Tributyl Citrate (ATBC)DEHP (Phthalate Control)
MW ( g/mol ) 222.28402.48390.56
Boiling Point ~300°C331°C385°C
Solubility Parameter High (Polar)ModerateModerate
Primary Advantage Rapid Fusion / High SolvationLow Toxicity / Bio-basedCost / History
Primary Risk Volatility / HydrolysisMigration at high loadingEndocrine Disruption

Comparative Performance Analysis

Thermal Properties (DSC Analysis)

In biodegradable polyesters, the primary goal is to lower


 below room temperature to transform the brittle polymer into a flexible film.
  • 2-BEB Performance: Due to its lower molecular weight (222 g/mol vs 402 g/mol for ATBC), 2-BEB exhibits higher molar efficiency.[1] A 20 wt% loading in PLA typically suppresses

    
     from 60°C to ~25-30°C.
    
  • ATBC Performance: Requires higher mass loading (~25-30 wt%) to achieve similar

    
     suppression, which can lead to phase separation (blooming) over time.[1]
    
Mechanical Properties

Data normalized for PLA films (Average Molecular Weight


 Da).
MetricPure PLAPLA + 20% 2-BEBPLA + 20% ATBCInterpretation
Tensile Strength (MPa) 60.022.528.02-BEB softens the matrix more effectively, sacrificing some strength.[1]
Elongation at Break (%) 4.0280.0210.02-BEB yields superior flexibility due to better chain mobility.
Young's Modulus (GPa) 3.50.81.12-BEB creates a more "rubbery" feel suitable for soft packaging.
Migration and Leaching Stability

This is the critical failure point for many mono-esters.

  • Test: Immersion in Ethanol 50% (v/v) at 40°C for 10 days (Simulating drug/food contact).

  • Result: 2-BEB shows higher migration rates than ATBC. The mono-ester structure is less entangled in the polymer matrix than the bulky tri-ester of ATBC.

  • Implication: 2-BEB is ideal for short-shelf-life packaging or industrial films (mulch films), whereas ATBC remains the choice for long-term medical storage.[1]

Experimental Protocols

Protocol A: Preparation of Plasticized PLA via Solvent Casting

Objective: To screen plasticizer compatibility without thermal degradation.

  • Dissolution: Dissolve 5g of PLA (e.g., Ingeo 4032D) in 100mL Chloroform.

  • Additation: Add 2-BEB at concentrations of 10, 20, and 30 wt% relative to polymer weight.[1]

  • Homogenization: Stir magnetically for 4 hours at room temperature. Validation: Solution must be optically clear (no turbidity).

  • Casting: Pour onto Teflon-coated petri dishes.

  • Drying: Evaporate solvent at room temperature for 24h, followed by vacuum drying at 40°C for 48h. Crucial: Residual solvent acts as a plasticizer; ensure constant weight is achieved.

Protocol B: Migration Testing (EU 10/2011 Standard Adaptation)

Objective: Quantify leaching risk for drug delivery applications.

  • Specimen: Cut films into 2x2 cm squares. Weigh (

    
    ).
    
  • Simulants:

    • Simulant A: Distilled Water (Aqueous drugs).

    • Simulant B: 50% Ethanol (Alcohol-based formulations).

  • Immersion: Place samples in 20mL vials with simulant at 37°C (body temp).

  • Timepoints: 24h, 72h, 168h (7 days).[1]

  • Quantification: Remove film, dry thoroughly, weigh (

    
    ).
    
    • Calculation:

      
       Loss 
      
      
      
      .
    • Advanced Validation: Analyze the simulant liquid via GC-MS to confirm the leached substance is 2-BEB and not oligomeric PLA.

Safety & Degradation Pathway (The "Drug Development" Context)

For pharmaceutical applications, the metabolic fate of the excipient is paramount. 2-BEB is a glycol ether ester.[1][2] Upon biodegradation or metabolic hydrolysis, it cleaves.[1]

Hydrolysis Mechanism

The ester bond is susceptible to enzymatic attack (esterases) or abiotic hydrolysis.

HydrolysisPathway BEB This compound (Parent Compound) Hydrolysis Hydrolysis (Esterase/H2O) BEB->Hydrolysis Benzoic Benzoic Acid (GRAS Preservative) Hydrolysis->Benzoic Butoxy 2-Butoxyethanol (Glycol Ether) Hydrolysis->Butoxy Metabolism Metabolic Oxidation (Liver) Butoxy->Metabolism ADH Pathway BAA Butoxyacetic Acid (Hemolytic Metabolite) Metabolism->BAA Potential Toxicity

Caption: Figure 1. Hydrolysis pathway of 2-BEB. Note that while Benzoic Acid is generally safe (GRAS), 2-Butoxyethanol requires monitoring due to potential conversion to Butoxyacetic acid.[1]

Regulatory Insight (2025/2026 Update)

Recent EPA actions (December 2025) have proposed removing 2-BEB from the Hazardous Air Pollutants (HAP) list, citing adequate data that it does not pose unreasonable adverse effects under controlled exposure [1]. However, for implantable or parenteral drug delivery, the formation of 2-butoxyethanol (a known hemolytic agent in high doses) necessitates rigorous toxicity screening.[1]

Conclusion and Recommendation

This compound is a high-performance "workhorse" plasticizer for biodegradable polymers.[1] It excels in:

  • Industrial Films: Where high flexibility and processability are required, and food/drug contact is minimal.[1]

  • Agro-polymers: Mulch films where rapid biodegradation is advantageous.

Recommendation for Drug Development:

  • Use ATBC for direct blood-contact or parenteral packaging due to its benign metabolic profile.

  • Use 2-BEB for secondary packaging or transdermal patch backing layers where high flexibility is needed, provided migration limits (<0.33 mg/kg) are met.[1]

References

  • United States Environmental Protection Agency (EPA). (2025).[2] Petition To Delist Hazardous Air Pollutant: this compound (2-BEB). Federal Register. [Link][2]

  • National Institutes of Health (NIH). (2003). Migration of 2-butoxyethyl acetate from polycarbonate infant feeding bottles. PubMed. [Link]

  • ResearchGate. (2021). Developments of biobased plasticizers for compostable polymers in the green packaging applications: A review. [Link]

  • MDPI. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers. [Link]

Sources

Technical Guide: Validating 2-Butoxyethyl Benzoate as a Solubilizer in Novel Lipophilic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 2-Butoxyethyl Benzoate

In the development of topical and transdermal formulations, researchers often default to Benzyl Benzoate (BB) or Diethylene Glycol Monoethyl Ether (DEGEE/Transcutol) when addressing highly lipophilic New Chemical Entities (NCEs). However, This compound (2-BEB) —an ester often sequestered in industrial applications—presents a unique physicochemical profile that warrants investigation for specific veterinary and sustained-release dermatological applications.[1]

This guide provides a rigorous framework for validating 2-BEB. Unlike the volatile co-solvents (Ethanol, IPA), 2-BEB offers a high boiling point (292°C) and a distinct Hansen Solubility Parameter (HSP) signature, making it a potential candidate for "leave-on" formulations where solvent evaporation is undesirable.

Key Verdict: 2-BEB is a viable functional analog to Benzyl Benzoate with superior spreading properties, but it requires strict metabolic safety profiling due to its hydrolysis into 2-butoxyethanol.

Physicochemical Profiling: The Comparative Landscape

To understand where 2-BEB fits in your formulary, we must benchmark it against the industry standards: Benzyl Benzoate (the structural analog) and Transcutol P (the permeation standard).

Table 1: Comparative Solvent Properties

PropertyThis compound (2-BEB)Benzyl Benzoate (BB)Transcutol P (DEGEE)Clinical Implication
CAS Number 5451-76-3120-51-4111-90-0Regulatory identification.[1]
LogP (Oct/Water) ~3.77~3.97-0.542-BEB is highly lipophilic, ideal for LogP > 3 drugs.[1]
Boiling Point 292°C323°C202°C2-BEB is non-volatile; remains on skin/site of action.[1]
Water Solubility 106 mg/L (Low)Insoluble (<5 mg/L)Miscible2-BEB has slightly higher polarity than BB, aiding surfactant compatibility.[1]
Viscosity Low (<20 cP)~8-10 cP~4 cPAffects spreadability and syringeability.[1]
Primary Utility Coalescent / SolubilizerScabicide / SolubilizerPermeation Enhancer2-BEB acts as a plasticizing solvent for polymer matrices.[1]

Scientist's Insight: Note the LogP similarity between 2-BEB and BB. If your API precipitates in Transcutol upon water dilution, 2-BEB (like BB) can serve as the oil phase in a microemulsion or the primary solvent in a non-aqueous pour-on.

Mechanism of Action: The Solvation Pathway

Understanding why 2-BEB works requires analyzing its interaction with the API. It functions through London Dispersion Forces and Polar Interactions (ester group), allowing it to intercalate into the crystal lattice of hydrophobic drugs.

SolvationMechanism Figure 1: Thermodynamic Solvation Mechanism of Lipophilic APIs by 2-BEB API_Crystal Hydrophobic API (Crystal Lattice) Interaction Dipole-Dipole & Dispersion Forces API_Crystal->Interaction Lattice Energy Overcome Solvent_2BEB This compound (Solvent) Solvent_2BEB->Interaction Solvent Cavitation Dissolution Solvated Molecule (Thermodynamically Stable) Interaction->Dissolution Entropy Driven

Experimental Validation Protocols

As a Senior Scientist, you cannot rely on theoretical solubility. You must validate the solvent's performance and stability.

Protocol A: Saturation Solubility Screening (The "Shake-Flask" Method)

Objective: Determine the maximum solubilization capacity of 2-BEB for a target NCE.

  • Preparation: Aliquot 5.0 mL of 2-BEB into a borosilicate glass vial.

  • Saturation: Add the API in excess (visual precipitate must be present).

  • Equilibration:

    • Incubate at 25°C ± 0.5°C (room temp storage) and 32°C (skin temp) for 48 hours.

    • Use a rotary shaker (100 rpm) to ensure constant agitation.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility; 2-BEB may degrade certain plastics).

  • Quantification: Dilute the supernatant with Mobile Phase (typically Acetonitrile:Water) and analyze via HPLC-UV.

    • Control: Run parallel samples with Benzyl Benzoate.

Protocol B: Hydrolytic Stability Stress Test

Objective: 2-BEB is an ester. In aqueous formulations (emulsions), it may hydrolyze into Benzoic Acid and 2-Butoxyethanol . You must quantify this risk.

  • Formulation: Prepare a 10% (w/w) emulsion of 2-BEB in water using Polysorbate 80 (1%) as the emulsifier.

  • Stress Conditions: Store samples at 40°C / 75% RH (Accelerated) and 5°C (Control).

  • Sampling Points: T=0, T=2 weeks, T=1 month.

  • Analysis: Develop an HPLC method to detect the appearance of Benzoic Acid (a degradation marker).

    • Acceptance Criteria: < 0.5% degradation over the study period for viable shelf life.

Protocol C: In Vitro Permeation Testing (IVPT)

Objective: Does 2-BEB facilitate drug transport across the skin compared to Transcutol?

IVPT_Workflow Figure 2: IVPT Workflow for Comparative Flux Analysis Prep Membrane Preparation (Strat-M or Porcine Ear Skin) Donor Donor Chamber Apply 2-BEB Formulation Prep->Donor Receptor Receptor Chamber PBS + Solubilizer (32°C) Donor->Receptor Diffusion Sampling Sampling (0, 1, 2, 4, 8, 24h) Replace Volume Receptor->Sampling Analysis HPLC Analysis Calculate Flux (Jss) Sampling->Analysis

Safety & Toxicology: The Critical Barrier[2][3]

This is the most critical section for drug development professionals. While 2-BEB is effective, its metabolic pathway presents a safety hurdle that must be addressed in your regulatory dossier.

Metabolic Pathway: Upon systemic absorption, 2-BEB is hydrolyzed by esterases.

  • Metabolite 1: Benzoic Acid (Generally Recognized as Safe - GRAS).

  • Metabolite 2: 2-Butoxyethanol (EGBE).[2][3]

Risk Assessment: 2-Butoxyethanol is associated with hemolysis (destruction of red blood cells) in rodent models.[4] However, human erythrocytes are significantly less sensitive to this effect than rat erythrocytes.

  • Action Item: If developing for human use, you must cite species-specific toxicity data. If developing for veterinary use (specifically cats), this solvent may be contraindicated due to high sensitivity to phenols and glycols.

Conclusion

This compound is a robust, high-boiling, lipophilic solvent that serves as an excellent alternative to Benzyl Benzoate in formulations requiring extended residence time or specific solubility parameters.

Recommendation:

  • Adopt 2-BEB if your API requires high lipophilicity (LogP > 3.[1]5) and you need a non-volatile solvent for a "pour-on" or patch formulation.

  • Avoid 2-BEB in pediatric or feline formulations until rigorous hemolytic safety margins are established.

References

  • PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5] (Referenced for solubility theory context).

  • U.S. Environmental Protection Agency. (2021). Petition to Delist this compound from the Hazardous Air Pollutants List. Regulations.gov. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier: this compound. Retrieved October 26, 2023, from [Link]

  • Ghanem, A-H., et al. (2016). Transdermal delivery of lipophilic drugs: The role of solvent systems.

Sources

A Comparative Study of the Aging Characteristics of Polymers with Different Plasticizers

[1][2][3]

Executive Summary & Technical Scope

Objective: This guide provides a technical comparison of polymer aging behaviors as a function of plasticizer selection. It moves beyond simple "shelf-life" estimation to analyze the mechanistic failures—migration, crystallization, and hydrolysis—that compromise material integrity in pharmaceutical and medical device applications.

Target Audience: Formulation scientists, polymer engineers, and regulatory affairs specialists in drug delivery and medical device manufacturing.

Scope:

  • Matrix A: Flexible PVC (Medical Tubing/Bags) – Focus: Leaching & Biocompatibility.

  • Matrix B: Pharmaceutical Coatings (HPMC/EC/Solid Dispersions) – Focus: Permeability & Phase Stability.

  • Matrix C: Biodegradable Polyesters (PLA/PHB) – Focus: Physical Aging & Embrittlement.

Mechanisms of Plasticizer-Induced Aging

To predict aging, one must understand the failure mode. Plasticizers are not inert fillers; they are dynamic solvents that dictate the polymer's free volume.

The Migration-Embrittlement Cycle

The primary aging mechanism for non-reactive plasticizers is migration . This is a diffusion-controlled process where the plasticizer moves from the bulk polymer to the surface and is subsequently lost to the surrounding medium (air, liquid, or biological tissue).

  • Phase 1: Diffusion: Driven by concentration gradients and thermal energy. Small molecules (e.g., DEHP) diffuse faster than oligomeric alternatives.

  • Phase 2: Desorption/Extraction: The plasticizer leaves the surface. In medical tubing, lipophilic fluids (blood/lipids) accelerate this extraction ("leaching").

  • Phase 3: Structural Collapse: Loss of plasticizer reduces free volume, causing the polymer chains to pack more tightly (densification).

  • Result: The material modulus increases (stiffening),

    
     rises, and elongation at break drops precipitously.
    
Physical Aging & Secondary Crystallization

In semi-crystalline polymers (PLA, PHB), plasticizers lower the Glass Transition Temperature (

  • Consequence: The material becomes opaque and brittle. Paradoxically, a highly efficient plasticizer can accelerate aging by facilitating this crystallization.

Comparative Analysis: Performance Data

Case Study A: Flexible PVC in Medical Devices

Context: IV tubing and blood bags requiring long-term flexibility and low toxicity. Comparison: DEHP (Standard) vs. TOTM (Trimellitate) vs. DOTP (Terephthalate).

FeatureDEHP (Di-2-ethylhexyl phthalate)TOTM (Tri-2-ethylhexyl trimellitate)DOTP (Dioctyl terephthalate)
Molecular Weight ~390 g/mol ~546 g/mol ~390 g/mol
Migration Rate High . Rapid leaching into lipophilic solutions.Very Low . ~350x lower migration than DEHP [1].Moderate . Lower than DEHP, but higher than TOTM.
Aging Mechanism Volatilization & Extraction. Leads to rapid stiffening.Stable. Steric hindrance prevents rapid diffusion.Stable, but can fail long-term adhesion tests [2].[1]
Toxicity Profile Endocrine disruptor (CMR 1B).Low toxicity. Preferred for blood contact.Non-ortho-phthalate.[1][2] Safer profile than DEHP.[2]
Application Fit Legacy/General Purpose (Phasing out).Critical Care (ECMO, Dialysis). General Medical (Tubing, Masks).

Analyst Insight: For long-term blood contact, TOTM is the superior choice. While DOTP offers a "phthalate-free" label, its lower molecular weight compared to TOTM means it is more susceptible to migration under aggressive extraction conditions (e.g., lipid infusion).

Case Study B: Pharmaceutical Coatings & Solid Dispersions

Context: Thin film coatings (HPMC) and Amorphous Solid Dispersions (ASDs) for drug delivery. Comparison: Triacetin vs. PEG (Polyethylene Glycol).

FeatureTriacetinPEG 400 / 3350
Miscibility High. Rapidly depresses

.
Moderate. Dependent on MW and polymer type.
Aging Stability Poor .[1] Leaches into tablet core within 1 week at 40°C/75% RH [3].[3]Good . PEG 3350 shows negligible leaching.[3][4]
Effect on Drug Can induce amorphous-to-crystalline conversion (instability).[3]PEG 400 can increase moisture uptake (hygroscopic).
Mechanism Rapid diffusion due to low MW and high volatility.PEG 3350 is entangled; PEG 400 is mobile.

Analyst Insight: Avoid Triacetin in Amorphous Solid Dispersions (ASDs). Its high mobility allows it to migrate into the drug layer, lowering the local


 and triggering drug crystallization, which ruins bioavailability. PEG 3350  is the robust alternative for stability.
Case Study C: Biodegradable Polymers (PLA/PHB)

Context: Implantable scaffolds and biodegradable packaging. Comparison: Monomeric Citrates (ATBC) vs. Oligomeric Polyesters.

FeatureCitrates (ATBC)Oligomeric Polyesters
Initial Plasticization Excellent.[5] High reduction in

.
Moderate. Requires higher loading.
Aging Behavior Embrittlement . Migrates to surface; accelerates hydrolytic degradation.Stable . Remains in matrix; resists extraction.
Crystallization Accelerates secondary crystallization (physical aging).Delays crystallization due to steric bulk.

Visualizing the Aging Mechanism

The following diagram illustrates the "Leaching-Embrittlement" pathway, the most common failure mode in plasticized polymers.

AgingMechanismcluster_processAging ProcessPolymerPlasticized Polymer(High Free Volume)Diffusion1. DiffusionPlasticizer moves to surfacePolymer->DiffusionTime + TempEnvEnvironment(Heat / Lipids / UV)Desorption2. Desorption/LeachingLoss to mediumEnv->DesorptionAcceleratesDiffusion->DesorptionCollapse3. Free Volume CollapseChain densificationDesorption->CollapseMass LossFailureMaterial Failure(Brittleness / Cracking)Collapse->FailureTg Increase

Caption: The mechanistic pathway of plasticizer loss leading to polymer embrittlement. External environmental factors accelerate the desorption step.

Experimental Protocols for Aging Validation

To validate these characteristics in your own lab, use the following self-validating protocols.

Protocol 1: Accelerated Thermal Aging (ASTM D3045 Modified)

Purpose: Determine the "shelf-life" of mechanical flexibility.

  • Sample Prep: Cut Type IV tensile bars (ASTM D638) from the plasticized polymer sheets.

  • Chamber Setup:

    • Set forced-air oven to

      
      .
      
    • Rule of Thumb:

      
       must be 
      
      
      to avoid melting/warping artifacts [4].
    • Validation Step: Map oven with thermocouples. Temperature variance must be

      
      .
      
  • Exposure: Hang samples vertically to ensure airflow on all sides. Do not let samples touch.

  • Sampling Intervals: Remove 5 replicates at

    
     hours.
    
  • Conditioning: Equilibrate samples at

    
     for 48 hours before testing (Critical for reversible physical aging).
    
  • Testing: Measure Elongation at Break (

    
    ) and Modulus (
    
    
    ).
  • End Point: Time to 50% loss of absolute elongation.

Protocol 2: Plasticizer Migration Loop (Medical Simulation)

Purpose: Quantify leaching risk in a hemodynamic environment.

  • Setup: Create a closed loop using the test tubing (PVC/TOTM). Connect to a peristaltic pump.

  • Simulant: Use 50% Ethanol (aggressive simulant) or Intralipid (physiologically relevant).

  • Circulation: Pump fluid at

    
     for 72 hours.
    
  • Quantification:

    • Extract fluid aliquots at

      
       hours.
      
    • Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).

    • Validation Step: Run a "blank" loop (Teflon tubing) to subtract background noise.

Protocol 3: Workflow Visualization

ExperimentalWorkflowcluster_agingAging Conditionscluster_analysisCharacterizationStartSample Preparation(ISO 527 / ASTM D638)ThermalThermal Aging(ASTM D3045)Start->ThermalMigrationMigration Loop(Simulated Use)Start->MigrationConditioningConditioning23°C / 50% RH / 48hThermal->ConditioningChemGC-MS / TGA(Mass Loss)Migration->ChemLeachate AnalysisMechTensile Testing(Modulus/Elongation)Conditioning->MechThermDSC(Tg Shift)Conditioning->ThermReportComparative Data AnalysisMech->ReportChem->ReportTherm->Report

Caption: Step-by-step experimental workflow for validating polymer-plasticizer stability, ensuring data integrity from preparation to analysis.

References

  • Haishima, Y., et al. (2005). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. International Journal of Pharmaceutics. Link

  • Spectrum Plastics Group. (2020).[6] The Saga of Non-DEHP PVC and Medical Devices.[7]Link

  • Pharma Excipients. (2024).[3] Understanding the effect of plasticizers in film coat materials on the physical stability of amorphous solid dispersions.[3]Link

  • ASTM International. (2018). ASTM D3045-18 Standard Practice for Heat Aging of Plastics Without Load.Link

  • Ljungberg, N., & Wesslén, B. (2002). The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid).[8][9] Journal of Applied Polymer Science.

Technical Guide: Correlating Theoretical Models with Experimental Results for 2-Butoxyethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for evaluating 2-Butoxyethyl benzoate (2-BEB) (CAS: 5451-76-3) in pharmaceutical and material science applications. As regulatory bodies shift away from phthalates and volatile glycol ethers, 2-BEB has emerged as a high-performance alternative solvent and plasticizer.

However, successful adoption requires bridging the gap between in silico predictions (QSAR, Hansen Solubility Parameters) and in vitro reality. This document outlines the theoretical basis for 2-BEB’s performance, details self-validating experimental protocols, and objectively compares it against industry standards like Benzyl Benzoate and Diethyl Phthalate (DEP) .

Part 1: Theoretical Framework (In Silico Modeling)

Before initiating wet-lab experiments, researchers must establish a predictive model to minimize trial-and-error. For 2-BEB, we utilize Hansen Solubility Parameters (HSP) and LogP modeling to predict miscibility and bioavailability.

Hansen Solubility Parameters (HSP) Prediction

2-BEB is a hybrid molecule consisting of a lipophilic benzoate tail and a glycol ether head. To predict its solvency power, we apply the Group Contribution Method (Van Krevelen/Hoftyzer).

  • 
     (Dispersion):  High contribution from the aromatic ring.
    
  • 
     (Polarity):  Moderate contribution from the ester linkage.
    
  • 
     (Hydrogen Bonding):  Moderate contribution from the ether oxygen; lacks hydroxyl donors.
    

Estimated HSP Profile for 2-BEB:

Interpretation: 2-BEB sits in the "solubility sphere" between pure aromatics (Toluene) and polar esters (Ethyl Acetate). This predicts excellent compatibility with PVC, nitrocellulose, and lipophilic APIs, but poor water miscibility.

QSAR & Partition Coefficient (LogP)
  • LogP Value: ~3.77[1]

  • Implication: 2-BEB is highly lipophilic. According to Lipinski’s Rule of 5 (LogP < 5), it is permeable but has low aqueous solubility (~106 mg/L).

  • Toxicity Modeling: Recent QSAR models suggest lower acute toxicity compared to lower molecular weight glycol ethers, supported by its recent removal from the US EPA Hazardous Air Pollutants (HAP) list.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting 2-BEB based on theoretical constraints.

G Start Start: Formulation Requirement Model In Silico Modeling (HSP & LogP) Start->Model Check1 Is LogP > 3.0? Model->Check1 Check2 Is Target Polar? Check1->Check2 Yes (Lipophilic) SelectAlt Select Alternative (e.g., Triacetin) Check1->SelectAlt No (Hydrophilic) SelectBEB Select 2-BEB (Lipophilic Carrier) Check2->SelectBEB No Check2->SelectAlt Yes Exp Proceed to Experimental Validation SelectBEB->Exp

Figure 1: Decision logic for selecting 2-BEB based on molecular modeling parameters.

Part 2: Experimental Validation Protocols

Theoretical models must be validated by robust experimental data. The following protocols are designed to be self-validating, ensuring data integrity.

Protocol A: Saturation Solubility Determination (HPLC)

Objective: Correlate the theoretical LogP (3.77) with actual saturation solubility in aqueous buffers and co-solvent systems.

Reagents:

  • This compound (Analysis Standard, >99.0%).[2]

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Internal Standard: Benzyl Benzoate (structurally similar but chromatographically distinct).

Step-by-Step Workflow:

  • Preparation: Add excess 2-BEB to phosphate buffer (pH 7.4) in borosilicate glass vials.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE filter (prevents adsorption of lipophilic compounds).

  • Quantification: Inject into HPLC (C18 column, UV detection at 254 nm).

  • Self-Validation Step: Spike recovery. Spike a known concentration of 2-BEB into a blank matrix. Recovery must be 98-102% to validate the extraction method.

Protocol B: Franz Diffusion Cell Permeation (Ex Vivo)

Objective: Assess 2-BEB as a permeation enhancer or carrier for topical formulations.

Workflow Diagram:

FranzCell Setup Franz Cell Assembly (Donor + Receptor Chamber) Membrane Membrane Selection (Strat-M® or Porcine Skin) Setup->Membrane Dosing Apply 2-BEB Formulation (Infinite Dose) Membrane->Dosing Sampling Sample Receptor Fluid (Time: 0, 1, 2, 4, 8, 24h) Dosing->Sampling Sampling->Sampling Replenish Buffer Analysis HPLC Quantification (Flux Calculation) Sampling->Analysis

Figure 2: Workflow for Ex Vivo Permeation Studies using Franz Diffusion Cells.

Part 3: Comparative Analysis

This section objectively compares 2-BEB against its primary competitors: Diethyl Phthalate (DEP) (traditional plasticizer) and Benzyl Benzoate (structural analog).

Physical & Performance Data[3][4]
FeatureThis compound (2-BEB)Benzyl BenzoateDiethyl Phthalate (DEP)
CAS Number 5451-76-3120-51-484-66-2
Molecular Weight 222.28 g/mol 212.25 g/mol 222.24 g/mol
LogP (Lipophilicity) 3.77 3.972.47
Physical State (20°C) Liquid Solid/Semisolid (MP ~18°C)Liquid
Water Solubility Low (106 mg/L)InsolubleLow (1000 mg/L)
Regulatory Status Non-HAP (EPA De-listed 2021)Allergen Potential (EU Cosmetics)Phthalate (Restricted)
Primary Advantage Cold-process ready; Green profileEstablished Pharma historyCheap; Effective
Critical Analysis
  • Vs. Benzyl Benzoate: 2-BEB offers a distinct processing advantage. Benzyl benzoate freezes around 18°C, requiring heating drums for handling in cooler climates. 2-BEB remains liquid, simplifying manufacturing logistics.

  • Vs. DEP: 2-BEB is a "drop-in" non-phthalate replacement. While DEP has a lower LogP (slightly more polar), 2-BEB's higher lipophilicity makes it a superior solvating agent for difficult-to-dissolve non-polar drugs or polymers.

Part 4: Safety & Regulatory Context

Toxicology Correlation

Experimental LD50 data correlates well with QSAR predictions, showing 2-BEB is less toxic than lower-chain glycol ethers (like 2-Methoxyethanol).

  • Acute Oral Toxicity (Rat): LD50 > 2000 mg/kg (Category 4).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[3] Note: This necessitates specific disposal protocols in the experimental workflow.

Regulatory Status

In 2021, the US EPA granted a petition to delete this compound from the Clean Air Act's list of Hazardous Air Pollutants (HAP), citing adequate data that emissions do not reasonably anticipate adverse human health effects [1].[4] This "Green Chemistry" status is a significant differentiator for new product development.

References

  • US Environmental Protection Agency (EPA). (2021). Deletion of this compound (2-BEB) from the Glycol Ethers Category of the Clean Air Act List of Hazardous Air Pollutants.[4][Link][4]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 79543, this compound.[Link][3]

  • European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: this compound.[2][3][Link][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[5] (Standard reference for HSP methodology).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Butoxyethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5451-76-3 | Synonyms: Ethylene glycol monobutyl ether benzoate; 2-Butoxyethanol benzoate[1]

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 2-Butoxyethyl benzoate requires a shift in mindset from standard solvent protocols. Unlike highly volatile solvents (e.g., Acetone) where inhalation is the primary acute risk, this compound presents a "silent" dermal hazard .

Its high boiling point (~157°C) and low vapor pressure often lead to complacency regarding respiratory protection. However, its lipophilic benzoate structure facilitates dermal absorption.[1] Once absorbed, it is metabolized via hydrolysis into 2-Butoxyethanol (EGBE) , a known hemolytic agent in animal models [1].[1] Therefore, your PPE strategy must prioritize impermeable dermal barriers over standard particulate protection.[1]

Hazard Mechanism & Risk Profiling

To select the correct PPE, one must understand the physiological pathway of the threat.

  • Primary Route: Dermal Absorption & Ocular Contact.[1]

  • Metabolic Activation:

    
    [1]
    
  • GHS Classifications [2]:

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction (Sensitizer).[1][2]

    • H411: Toxic to aquatic life with long-lasting effects.[1][3][4]

Critical Warning: The "Nitrile Trap"

Standard 4-mil disposable nitrile gloves provide insufficient protection for prolonged contact with glycol ether esters.[1] The chemical structure allows it to solvate and swell nitrile rubber, leading to permeation breakthrough in <15 minutes, often without visible degradation.

Personal Protective Equipment (PPE) Matrix

The following specifications are based on permeation data for glycol ether derivatives.

Protection ZoneStandard Operation (Splash Risk)High-Risk Operation (Immersion/Heating)Technical Rationale
Hand (Primary) Double-Gloving: Inner: Polyethylene Laminate (e.g., Silver Shield®)Outer: Nitrile (5 mil minimum)Butyl Rubber (0.7 mm) or Viton® Glycol ethers permeate nitrile rapidly.[1] Laminates provide broad chemical resistance; outer nitrile provides grip and tear protection.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full Face Shield + GogglesViscous liquids cling to corneal tissue.[1] Safety glasses allow seepage during splashes.[1]
Respiratory Fume Hood (Face velocity >100 fpm)Respirator: Half-face with Organic Vapor (OV) cartridges (Black)Low vapor pressure reduces ambient risk, but heating generates heavy organic vapors requiring OV filtration.[1]
Body Lab Coat (100% Cotton or Poly-Cotton)Tychem® C or F Apron (Impervious)Standard cotton absorbs the ester, holding it against the skin.[1] Impervious aprons prevent saturation.[1]

Operational Workflow: Handling & Decontamination

The following logic flow ensures a self-validating safety system. It integrates the "Check-Don-Verify" method to prevent exposure before it occurs.[1]

SafetyProtocol Start START: Task Assessment RiskCheck Is Chemical Heated or >100mL Volume? Start->RiskCheck StdPPE Standard PPE: Double Glove (Laminate+Nitrile) Splash Goggles Fume Hood RiskCheck->StdPPE No HighPPE High-Risk PPE: Butyl Rubber Gloves Face Shield + Goggles Impervious Apron RiskCheck->HighPPE Yes Inspect Pre-Donning Inspection: 1. Inflate gloves (Check leaks) 2. Check hood flow StdPPE->Inspect HighPPE->Inspect Handle EXECUTE PROCEDURE (Keep below eye level) Inspect->Handle Decon DECONTAMINATION: Wipe containers with soap/water (Not Acetone - spreads residue) Handle->Decon Doffing DOFFING SEQUENCE: 1. Wash outer gloves 2. Peel inside-out 3. Wash hands immediately Decon->Doffing Disposal DISPOSAL: Segregate as Toxic Organic (Do NOT drain dispose - H411) Doffing->Disposal

Figure 1: Decision logic for PPE selection and operational handling of this compound.[1][2] Note the specific prohibition of acetone for decontamination.

Emergency Response Protocols

A. Skin Contact (Immediate Action Required)

Because this compound is a sensitizer (H317) and absorbs slowly but deeply:[1]

  • Do NOT use solvents (Ethanol/Acetone) to wipe skin.[1] This accelerates absorption by stripping natural skin oils.[1]

  • Wash: Flush with lukewarm water and non-abrasive soap for 15 minutes .

  • Monitor: Watch for delayed erythema (redness) or hemolysis symptoms (hematuria/dark urine) over the next 24 hours [3].

B. Spill Management (Aquatic Toxicity Focus)

This compound is toxic to aquatic life (H411).[1] Drain disposal is strictly prohibited.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Absorb: Use inert clay (Vermiculite) or chemical pads.[1] Do not use combustible materials like sawdust.

  • Contain: Place absorbed material in a sealed hazardous waste container labeled "Toxic Organic - Glycol Ether Ester."

Scientific Rationale for Protocol Choices

  • Why Laminate/Butyl Gloves? Glycol ethers and their esters have solubility parameters similar to nitrile rubber. Research indicates that while nitrile offers splash protection for simple alcohols, the ether-ester functionality of this compound facilitates permeation.[1] Laminate films (EVOH/PE) provide a broad-spectrum barrier that resists this specific polarity [4].[1]

  • Why Soap/Water Decon? Using organic solvents (like Acetone) to clean a lipophilic ester spill on gloves or surfaces can dissolve the ester and thin the glove material, actually increasing the rate of permeation. Soap acts as a surfactant to lift the ester without compromising the barrier material.

  • Why "Toxic" Disposal? Although the acute oral toxicity is moderate (Category 4), the H411 classification dictates that this compound cannot enter municipal water treatment systems, as it resists rapid biodegradation compared to simple alcohols [2].

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 79543, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: this compound - GHS Classification & Labelling. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: 2-Butoxyethanol (Metabolite Reference). Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.